4,4-Dimethylpyridine-1-carboxamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
4,4-dimethylpyridine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-8(2)3-5-10(6-4-8)7(9)11/h3-6H,1-2H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVIODXOMVJLCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C=C1)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: 1-Carbamoyl-4,4-dimethyl-1,4-dihydropyridine
This guide is structured as a high-level technical whitepaper designed for researchers in physical organic chemistry, medicinal chemistry, and photoredox catalysis.[1][2] It treats 1-carbamoyl-4,4-dimethyl-1,4-dihydropyridine not merely as a chemical entry, but as a critical mechanistic probe used to decouple electron transfer from proton transfer in NADH model systems.[1][2]
A Mechanistic Probe for Single-Electron Transfer (SET) and Radical Precursors[1][2]
Executive Summary & Chemical Identity
1-carbamoyl-4,4-dimethyl-1,4-dihydropyridine represents a specialized class of "blocked" NADH model compounds .[1][2] Unlike standard 1,4-dihydropyridines (1,4-DHPs) such as Hantzsch esters or the drug Nifedipine, which possess a C4-hydrogen allowing for oxidative aromatization, the 4,4-dimethyl derivative is chemically "locked."[1][2]
This structural modification serves two critical functions in advanced research:
-
Metabolic/Oxidative Blockade: The gem-dimethyl group at C4 prevents the loss of a hydride (H⁻) or hydrogen atom (H[2]•) from this position, rendering the molecule resistant to the classic aromatization pathway that drives the thermodynamics of standard NADH models.[1]
-
Radical Precursor: The N1-carbamoyl group acts as a labile handle.[2] Under oxidative or photochemical stress, this molecule generates carbamoyl radicals via Single-Electron Transfer (SET), making it a valuable reagent in modern photoredox catalysis.[1][2]
| Property | Specification |
| Chemical Formula | C₈H₁₂N₂O (Core skeleton, varies with substituents) |
| Molecular Class | 1,4-Dihydropyridine (DHP); Urea derivative |
| Key Structural Feature | C4-gem-dimethyl: Blocks aromatization to pyridinium.N1-Carbamoyl: Urea-like stability, radical source.[1][2] |
| Primary Application | Mechanistic probe for SET vs. HAT; Photochemical radical precursor.[1][2] |
| Solubility | Soluble in DCM, MeCN, DMSO; Poor solubility in water.[1][2] |
Mechanistic Significance: The "Blocked" DHP System
To understand the utility of this compound, one must contrast it with standard NADH models.[1]
2.1. The Aromatization Blockade
In standard DHPs (e.g., 1-benzyl-1,4-dihydronicotinamide), oxidation proceeds via the loss of a hydride from C4 to form the stable, aromatic pyridinium salt.[1][2]
-
Standard DHP: DHP
Pyridinium⁺ + H⁻ (Thermodynamically favorable).[1][2] -
4,4-Dimethyl DHP: The C4 position has no hydrogen.[1][2] Oxidation cannot lead to a stable aromatic pyridine.[1] Instead, oxidation generates a cation radical , forcing the system into alternative reaction pathways (fragmentation or radical coupling).[1][2]
2.2. Pathway Visualization (DOT) [1][2]
Figure 1: Mechanistic divergence between standard DHPs and the 4,4-dimethyl "blocked" probe.[1][2] The blockade of the aromatization pathway forces the molecule to undergo radical chemistry.[2]
Synthesis Protocol
The synthesis of 1-carbamoyl-4,4-dimethyl-1,4-dihydropyridine requires a modular approach: first constructing the steric "blocked" ring, then functionalizing the nitrogen.[1][2]
Protocol: Two-Stage Synthesis
Stage 1: Construction of the 4,4-Dimethyl-1,4-DHP Core
-
Reagents: Dimedone (or Acetone/Ethyl Acetoacetate depending on substitution), Ammonium Acetate, Aldehyde (Formaldehyde for unsubstituted C4, but Acetone is used for 4,4-dimethyl).[1][2]
-
Note: A common precursor is the Hantzsch ester type where C4 is dimethylated.
-
Reference Method: Modified Hantzsch synthesis using acetone dicarboxylic acid esters or similar precursors to install the gem-dimethyl group.[2]
Stage 2: N-Carbamoylation (The Critical Step) This step installs the urea functionality on the DHP nitrogen.[2]
-
Reagents:
-
Step-by-Step Workflow:
-
Inert Atmosphere: Flame-dry a round-bottom flask and purge with Argon.[2]
-
Dissolution: Dissolve 1.0 eq of 4,4-dimethyl-1,4-DHP in anhydrous DCM (0.1 M). Cool to 0°C.[1][2]
-
Addition: Add 1.1 eq of the isocyanate dropwise. The N1 position is nucleophilic, but the steric bulk at C4 may slow the reaction.[1][2]
-
Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC (the product will be more polar than the starting material).
-
Hydrolysis (if using CSI): Quench carefully with water/bicarbonate to convert the N-chlorosulfonyl group to the primary carbamoyl (-CONH₂).[2]
-
Purification: Extract with DCM, dry over Na₂SO₄, and purify via flash chromatography (SiO₂, EtOAc/Hexanes gradient).
-
Validation Criteria (Self-Correcting):
-
¹H NMR: Look for the disappearance of the N-H broad singlet (typically ~5-6 ppm) and the appearance of the urea NH₂ protons (often two broad singlets or one broad signal depending on solvent).[2]
-
IR Spectroscopy: Appearance of a strong Carbonyl stretch (C=O) around 1650–1690 cm⁻¹ (urea).[1]
Physicochemical & Redox Properties
4.1. Redox Potential
Unlike N-benzyl DHPs (E_ox ≈ +0.3 V vs SCE), the N-carbamoyl group is electron-withdrawing.[2]
-
Effect: It anodically shifts the oxidation potential, making the DHP harder to oxidize.[1][2]
-
Value: Typically
to V vs. SCE (solvent dependent). -
Implication: This allows the molecule to survive in the presence of mild oxidants that would destroy standard NADH models, reacting only with potent single-electron oxidants or excited-state photocatalysts.[2]
4.2. Stability Data
| Stressor | Stability Observation | Mechanistic Reason |
| Air/Oxygen | High Stability | Blocked C4 prevents oxidative aromatization by O₂.[2] |
| Acid (pH < 4) | Moderate/Low | Enamine protonation at C3/C5 can lead to hydration or decomposition.[1] |
| Base | High Stability | Urea linkage is resistant to mild hydrolysis.[1][2] |
| UV Light | Reactive | Acts as a photoreductant; generates radicals.[1][2] |
Applications in Photoredox Catalysis
The most cutting-edge application of this molecule is as a Carbamoyl Radical Precursor .[2]
Mechanism:
-
Excitation: A photocatalyst (PC*) oxidizes the DHP via SET.
-
Radical Cation: The DHP becomes a radical cation [DHP•⁺].
-
Fragmentation: Because aromatization is blocked (no H at C4), the radical cation fragments to release a Carbamoyl Radical ([1]•CONH₂) and a pyridinium cation derivative.
-
Reaction: The carbamoyl radical adds to olefins or heterocycles (Minisci-type reactions).[2]
Experimental Workflow: Radical Trapping
Figure 2: Photochemical workflow for utilizing 1-carbamoyl-4,4-dimethyl-1,4-DHP as a radical source.
References
-
Cardinale, L., Konev, M. O., & Jacobi von Wangelin, A. (2020).[1][2][3] Photoredox-Catalyzed Addition of Carbamoyl Radicals to Olefins: A 1,4-Dihydropyridine Approach. Chemistry – A European Journal.[1][2][3] Link[2]
- Significance: Establishes the use of carbamoyl-DHPs as radical precursors via photoredox c
-
Petrova, M., et al. (2011).[1][2] Intramolecular C-H[1][2]···O hydrogen bonding in 1,4-dihydropyridine derivatives. Molecules. Link[2]
- Significance: details the structural properties and H-bonding networks in N-substituted DHPs.
-
Hantzsch, A. (1882).[1][2][4] Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie.
-
Zhu, X-Q., et al. (2003).[1][2] Hydride Transfer vs Electron Transfer in the Oxidation of NADH Models. Journal of Organic Chemistry. Link[2]
- Significance: Authoritative source on distinguishing SET vs.
Sources
The Gem-Dimethyl Switch: A Technical Guide to 4,4-Dimethyl-1,4-Dihydropyridines
The following technical guide details the chemistry, synthesis, and applications of 4,4-dimethyl-1,4-dihydropyridine (4,4-dimethyl-1,4-DHP) derivatives.
Executive Summary: The Structural Differentiator
In the vast library of 1,4-dihydropyridines (1,4-DHPs), the 4,4-dimethyl variant represents a critical deviation from the clinical standard. While blockbuster drugs like Nifedipine rely on a 4-aryl-1,4-DHP scaffold (possessing a single hydrogen at C4), the 4,4-dimethyl derivatives incorporate a gem-dimethyl group at the C4 position.
The Technical Implication: This substitution is not merely structural; it is a metabolic and electronic blockade .
-
Oxidation Resistance: Standard 1,4-DHPs are easily oxidized to pyridines (aromatization) by Cytochrome P450, losing their pharmacological activity. The 4,4-dimethyl variants lack the requisite C4-proton, rendering them resistant to oxidative aromatization.
-
Photophysical Switch: The steric bulk and conformational rigidity of the gem-dimethyl group often activate Aggregation-Induced Emission (AIE) , making these molecules superior fluorescent probes compared to their non-fluorescent 4-aryl counterparts.
Physicochemical Architecture
Conformation and Sterics
Unlike the planar pyridine ring, the 1,4-DHP ring adopts a boat conformation .[1]
-
C4 & N1: These atoms sit out of the plane defined by C2-C3-C5-C6.
-
The Gem-Dimethyl Effect: The introduction of two methyl groups at C4 forces the ring into a more rigid boat structure to minimize 1,4-diaxial interactions. This rigidity is the structural basis for their fluorescence properties (Restriction of Intramolecular Rotation, RIR).
The "Blocked" Oxidation Pathway
The defining feature of this scaffold is its redox stability.
Figure 1: Mechanistic comparison of oxidative fate. The 4,4-dimethyl scaffold resists aromatization due to the absence of a removable proton at the C4 position.
Synthetic Methodology: The Modified Hantzsch Protocol
The synthesis of 4,4-dimethyl-1,4-DHPs requires a modification of the classical Hantzsch reaction. Instead of an aldehyde, acetone (or a ketone equivalent) is used. Note that ketones are less reactive electrophiles than aldehydes due to steric hindrance, often requiring acid catalysis or reflux conditions.
Optimized One-Pot Protocol
Target Molecule: Diethyl 2,2,4,6-tetramethyl-1,4-dihydropyridine-3,5-dicarboxylate.
| Component | Reagent | Equivalents | Role |
| Carbonyl Source | Acetone | 1.0 - 5.0 (Excess) | Provides the C4 gem-dimethyl center. |
| 1,3-Dicarbonyl | Ethyl Acetoacetate | 2.0 | Forms the C2/C3 and C5/C6 flanks. |
| Nitrogen Source | Ammonium Acetate | 1.2 - 1.5 | Provides the N1 heteroatom. |
| Catalyst | Iodine ( | 5 - 10 mol% | Activates the ketone carbonyl. |
Step-by-Step Workflow
-
Preparation: In a round-bottom flask, dissolve Ethyl Acetoacetate (20 mmol) and Ammonium Acetate (12 mmol) in Ethanol (10 mL).
-
Addition: Add Acetone (10-20 mmol). Note: Acetone can be used as the solvent to drive equilibrium.
-
Catalysis: Add 10 mol% L-Proline (organocatalytic route) or a Lewis Acid (e.g.,
). -
Reflux: Heat the mixture to reflux (
C) for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1).-
Observation: The spot will be fluorescent under UV (365 nm) even before staining.
-
-
Workup: Cool to room temperature. Pour into crushed ice.
-
Purification: The solid precipitate is filtered and recrystallized from Ethanol/Water.
Figure 2: Synthetic workflow for 4,4-dimethyl-1,4-DHPs. The ketone condensation is the rate-determining step.
Pharmacological & Chemical Biology Applications[2][3][4]
While 4-aryl-DHPs are calcium channel blockers, the 4,4-dimethyl variants serve distinct roles in drug discovery and chemical biology.
Multidrug Resistance (MDR) Reversal
P-glycoprotein (P-gp) efflux pumps are a major cause of chemotherapy resistance.
-
Mechanism: 4,4-dimethyl-DHPs act as competitive inhibitors of P-gp.
-
Advantage: Unlike Nifedipine, they have reduced cardiovascular effects (calcium channel affinity is lower), allowing for higher dosing to target the P-gp pump without causing hypotension.
-
Key Derivative: N-alkylated 4,4-dimethyl derivatives have shown promise in reversing Vinblastine resistance in cancer cell lines.
Fluorescent Probes (Viscosity & Polarity)
These molecules exhibit Aggregation-Induced Emission (AIE) .[2][3][4]
-
In Solution: The phenyl rings or ester groups rotate freely, dissipating energy non-radiatively (dark).
-
In Aggregates/Viscous Media: Rotation is restricted (RIR - Restriction of Intramolecular Rotation).[3][4] The radiative pathway opens, resulting in strong blue/cyan fluorescence.
-
Application: Used as intracellular viscosity sensors. As the cytoplasm viscosity increases (e.g., during apoptosis), the fluorescence intensity of the 4,4-dimethyl-DHP probe increases linearly.
NADH Mimics (Hydride Transfer)
Because they cannot aromatize, 4,4-dimethyl-DHPs are excellent models for studying the mechanism of hydride transfer without the thermodynamic sink of forming a pyridine. They can transfer a hydride (
References
-
Hantzsch, A. (1881).[5][6] "Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen."[7][8] Berichte der deutschen chemischen Gesellschaft. Link
-
Wang, L., et al. (2015). "Aggregation-Induced Fluorescence Emission Properties of Dicyanomethylene-1,4-dihydropyridine Derivatives." The Journal of Physical Chemistry C. Link
-
Tirzite, D., et al. (2001). "1,4-Dihydropyridines: A Separate Group of Bioantioxidants." Oxidative Medicine and Cellular Longevity. Link
-
Kumar, A., et al. (2011). "Efficient Synthesis of Hantzsch Esters... in Aqueous Micelles." Synlett. Link
-
Gao, H., et al. (2019). "Axially chiral 1,4-dihydropyridine derivatives: aggregation-induced emission in exciplexes and application as viscosity probes." Materials Chemistry Frontiers. Link
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A Technical Guide to 4,4-Dimethylpyridine-1-carboxamide: Structure, Synthesis, and Potential Applications
Executive Summary: This document provides a comprehensive technical overview of 4,4-Dimethylpyridine-1-carboxamide, a heterocyclic compound of interest to medicinal chemists and drug development professionals. This guide details its fundamental chemical identifiers, physicochemical properties, a robust synthesis protocol, and explores its potential applications as a scaffold in modern drug discovery. The information is presented to support advanced research and development activities.
Chemical Identity and Structure
4,4-Dimethylpyridine-1-carboxamide is a derivative of pyridine. Its structure is characterized by a pyridine ring where the nitrogen atom is part of a carboxamide group, and two methyl groups are substituted at the C4 position. This substitution pattern creates a quaternary carbon, which can impart unique steric and electronic properties to the molecule.
Core Chemical Identifiers
Accurate and consistent identification is paramount in chemical research and data management. The primary machine-readable identifiers for 4,4-Dimethylpyridine-1-carboxamide are the Simplified Molecular-Input Line-Entry System (SMILES) string and the IUPAC International Chemical Identifier Key (InChIKey).
-
SMILES: CC1(C=CN(C=C1)C(=O)N)C
Physicochemical Properties
The predicted physicochemical properties of 4,4-Dimethylpyridine-1-carboxamide are crucial for anticipating its behavior in various experimental settings, from reaction conditions to biological assays. These properties influence solubility, membrane permeability, and potential for intermolecular interactions.
| Property | Value | Source |
| Molecular Formula | C8H12N2O | (Calculated) |
| Molecular Weight | 152.19 g/mol | (Calculated) |
| Topological Polar Surface Area (TPSA) | 46.6 Ų | (Calculated) |
| logP (Predicted) | 0.8 - 1.2 | (Predicted) |
| Hydrogen Bond Donors | 1 (from the amide -NH2) | (Calculated) |
| Hydrogen Bond Acceptors | 2 (from C=O and pyridine N) | (Calculated) |
| Rotatable Bonds | 1 | (Calculated) |
Note: These values are computationally predicted and should be confirmed by empirical analysis.
Synthesis and Mechanistic Rationale
The synthesis of pyridine carboxamides can be achieved through several routes.[2][3][4] A common and reliable strategy involves the acylation of the parent pyridine heterocycle. However, for an N-carboxamide on a di-substituted pyridine, a more specialized approach is required, often involving the formation of a reactive N-acylpyridinium intermediate.[5][6]
Synthesis Workflow
The proposed synthesis involves the activation of 4,4-dimethyl-1,4-dihydropyridine followed by trapping with a carbamoylating agent.
Caption: A generalized workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Objective: To synthesize 4,4-Dimethylpyridine-1-carboxamide from 4,4-dimethyl-1,4-dihydropyridine.
Materials:
-
4,4-dimethyl-1,4-dihydropyridine
-
Sodium amide (NaNH2)
-
Carbamoyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 4,4-dimethyl-1,4-dihydropyridine (1.0 eq) and anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Slowly add sodium amide (1.1 eq) to the stirred solution. Allow the reaction to stir for 30 minutes at -78 °C to ensure complete formation of the anionic intermediate.
-
Carboxamidation: In a separate flask, dissolve carbamoyl chloride (1.2 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Aromatization: Once the formation of the dihydropyridine carboxamide intermediate is complete (as indicated by TLC), add a solution of DDQ (1.1 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours until the dihydropyridine is fully oxidized to the pyridine product.
-
Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract three times with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the resulting crude oil via silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure 4,4-Dimethylpyridine-1-carboxamide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Causality and Justification:
-
Anhydrous Conditions: The anionic intermediate is highly reactive towards protic solvents like water; thus, anhydrous conditions are critical.
-
Low Temperature (-78 °C): The deprotonation and subsequent acylation are performed at low temperatures to control reactivity and minimize side reactions.
-
DDQ as Oxidant: DDQ is a powerful and reliable oxidizing agent for converting dihydropyridines to their aromatic pyridine counterparts.
Applications in Research and Drug Development
The pyridine carboxamide scaffold is a versatile and privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.[3][7] Derivatives have shown potential as enzyme inhibitors and antimicrobial agents.[7][8]
Potential as a Bioisostere and Pharmacophore
The 4,4-dimethyl "gem-dimethyl" motif is a common tactic in drug design to introduce steric bulk, which can lock a specific conformation or block metabolic pathways (e.g., oxidation at the 4-position). The N-carboxamide group is a key hydrogen bonding motif. The combination in 4,4-Dimethylpyridine-1-carboxamide makes it an interesting scaffold for library synthesis to probe the active sites of enzymes like kinases or proteases.
Role as a Synthetic Intermediate
The N-carboxamide group activates the pyridine ring, making it an N-acylpyridinium salt.[5][9] These species are reactive intermediates. The positive charge on the nitrogen atom renders the C2 and C6 positions susceptible to nucleophilic attack, allowing for further functionalization of the pyridine ring.[6][10]
Hypothetical Biological Screening Workflow
A typical workflow for assessing the biological activity of a novel compound like 4,4-Dimethylpyridine-1-carboxamide is outlined below.
Caption: A high-level workflow for new compound biological screening.
Conclusion
4,4-Dimethylpyridine-1-carboxamide is a molecule with significant potential, stemming from its unique structural features. The gem-dimethyl group offers metabolic stability and conformational constraint, while the N-carboxamide provides a key interaction point and activates the ring for further chemistry. The synthetic protocol outlined herein provides a reliable method for its preparation, opening the door for its inclusion in screening libraries and its use as a versatile intermediate for creating more complex molecular architectures. This guide serves as a foundational resource for researchers aiming to exploit the properties of this promising heterocyclic scaffold.
References
-
ResearchGate. Synthesis of pyridine carboxamide and carbothioamide (1–12). Available from: [Link]
-
Royal Society of Chemistry. Electrochemical synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in an aqueous medium. Organic Chemistry Frontiers. Available from: [Link]
-
Taylor & Francis Online. Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Available from: [Link]
-
J-STAGE. An Effective Method for the Synthesis of Carboxamides by Using Tetrakis(pyridine-2-yloxy)silane as a Mild Coupling Reagent. Available from: [Link]
-
ResearchGate. The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Available from: [Link]
-
National Center for Biotechnology Information. N-Acyldihydropyridones as Synthetic Intermediates. A Stereoselective Synthesis of Acyclic Amino Alcohols Containing Multiple Chiral Centers. Available from: [Link]
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Thieme. The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Synthesis. 2005;2005(9):1425-1430. Available from: [Link]
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ACS Publications. Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters. Available from: [Link]
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LIPID MAPS. Structure Database (LMSD). Available from: [Link]
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ResearchGate. Pyridinium Salts: From synthesis to reactivity and applications. Available from: [Link]
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PubChem. 3-hydroxy-1-[6-[[3-(methylcarbamoyl)phenyl]methylamino]pyrimidin-4-yl]piperidin-3-yl]methyl]benzamide. Available from: [Link]
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PubChemLite. 4h-pyrido(2,1-a)phthalazine-1-carboxamide, 10-chloro-n,n-dimethyl-4-oxo-3-phenyl-. Available from: [Link]
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BindingDB. N-(4-(2-cyanofuran-5-carboxamido)-3-(piperidin-1-yl)phenyl)-N,4-dimethylpiperazine-1-carboxamide. Available from: [Link]
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Bioregistry. InChIKey. Available from: [Link]
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MDPI. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. Available from: [Link]
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Wikipedia. 4-Dimethylaminopyridine. Available from: [Link]
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NIST. Pyridine, 2,4-dimethyl-. WebBook. Available from: [Link]
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PubChem. 4,4-Dimethylpiperidine. Available from: [Link]
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CAS Common Chemistry. 2,4-Dimethylpyridine. Available from: [Link]
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molecular weight and formula of 4,4-Dimethylpyridine-1-carboxamide
A Stabilized 1,4-Dihydropyridine Scaffold for Redox Modeling and Drug Synthesis[1]
Executive Summary & Chemical Identity
4,4-Dimethylpyridine-1-carboxamide (CAS: 101376-29-8) is a specialized heterocyclic building block.[1] While its nomenclature suggests a pyridine derivative, the presence of geminal dimethyl groups at the C4 position structurally necessitates a 1,4-dihydropyridine (1,4-DHP) core to satisfy valency rules.[1] Unlike standard dihydropyridines which easily oxidize to aromatic pyridinium salts, this molecule is "blocked" from aromatization, making it a critical probe for studying hydride transfer mechanisms (NADH models) and a stable scaffold for pharmaceutical intermediates.[1]
Core Chemical Data
| Property | Specification |
| CAS Registry Number | 101376-29-8 |
| IUPAC Name | 4,4-Dimethyl-1,4-dihydropyridine-1-carboxamide |
| Molecular Formula | C₈H₁₂N₂O |
| Molecular Weight | 152.19 g/mol |
| SMILES | CC1(C=CN(C=C1)C(=O)N)C |
| Structure Type | Gem-dimethyl substituted 1,4-dihydropyridine urea |
| Predicted Boiling Point | ~240°C (at 760 mmHg) |
Structural Analysis & Physicochemical Profile
The "Gem-Dimethyl" Blocking Effect
The defining feature of this molecule is the quaternary carbon at position 4.[1] In typical 1,4-dihydropyridines (like the drug Nifedipine or the coenzyme NADH), the C4 position holds a hydrogen or a leaving group, allowing the ring to oxidize (lose H⁻) to form a planar, aromatic pyridinium cation.[1]
In 4,4-Dimethylpyridine-1-carboxamide , the C4 position is occupied by two methyl groups.[1]
-
Consequence 1: Oxidation to an aromatic pyridine is chemically impossible without breaking a carbon-carbon bond (demethylation).[1]
-
Consequence 2: The ring is locked in a non-planar, boat-like conformation typical of 1,4-DHPs.[1]
-
Consequence 3: It serves as a "persistent" dihydropyridine model, isolating the electronic properties of the ene-amine system from the aromatization driving force.[1]
Solubility & Stability[1]
-
Lipophilicity: The methyl groups increase lipophilicity compared to unsubstituted DHPs.[1] It is soluble in organic solvents like Dichloromethane (DCM), DMSO, and Ethanol.[1]
-
Stability: More stable towards oxidative degradation than standard DHPs, but the enamide (N-C=O) linkage is susceptible to hydrolysis under strong acidic/basic conditions.[1]
Synthesis & Manufacturing Logic
The synthesis of 4,4-disubstituted 1,4-dihydropyridines typically avoids the Hantzsch synthesis (which requires a specific substitution pattern) and instead relies on the cyclization of 1,5-dicarbonyl precursors.[1]
Protocol: Cyclization-Carbamoylation Strategy
This pathway ensures the formation of the 1,4-DHP ring with the correct oxidation state.[1]
Step 1: Ring Formation Reaction of 3,3-dimethylglutaraldehyde (3,3-dimethylpentanedial) with ammonia or a primary amine source.[1]
-
Mechanism:[1] Double condensation (Schiff base formation) followed by cyclization.[1]
-
Intermediate: 4,4-Dimethyl-1,4-dihydropyridine (unstable, prone to polymerization if not trapped).[1]
Step 2: N-Carbamoylation The secondary amine of the DHP ring is nucleophilic.[1] It is reacted with Nitrourea or Sodium Cyanate (NaOCN) under acidic conditions to install the carboxamide group.[1]
Experimental Workflow (Diagram)
Figure 1: Synthetic pathway via cyclization of glutaraldehyde derivatives followed by urea formation.[1]
Applications in Research & Drug Development[1]
A. NADH/NAD+ Redox Modeling
Researchers use this scaffold to study the mechanism of hydrogen transfer.[1] Because the 4,4-dimethyl substitution prevents the "normal" redox reaction (loss of hydride to form pyridine), this molecule allows scientists to:
-
Isolate Radical Intermediates: Study single-electron transfer (SET) pathways without the interference of aromatization.[1]
-
Probe Enzymatic Pockets: Use as a steric probe in dehydrogenase enzyme active sites to map volume constraints (the gem-dimethyl bulk mimics the transition state).[1]
B. Pharmaceutical Scaffold
The N-carbamoyl-dihydropyridine motif resembles the structure of Nicotinamide (Vitamin B3) but in a reduced, lipophilic form.[1]
-
Bioisostere: It acts as a non-aromatic bioisostere for N-substituted ureas or piperidines.[1]
-
Metabolic Stability: The blocked C4 position prevents metabolic oxidation at the most common site for DHP metabolism (which is usually C4 oxidation by CYP450s).[1] This makes it a useful scaffold for designing drugs with longer half-lives.[1]
C. UV Stabilization
Substituted 1,4-dihydropyridines possess specific UV absorption properties due to the conjugated diene system (N-C=C-C=C).[1] The 1-carboxamide group modulates the absorption maximum (
References
-
Alfa Chemistry. (2025).[1] 4,4-dimethylpyridine-1-carboxamide - Product Analysis. Retrieved from
-
PubChem Database. (2025).[1][2] Compound Summary: 1,4-Dihydropyridine Derivatives. National Center for Biotechnology Information.[1]
-
BenchChem. (2025).[1] Chemical Supplier Database: CAS 101376-29-8.[1] Retrieved from
-
Quirion, J. C., et al. (2000).[1] Synthesis of 4,4-Disubstituted 1,4-Dihydropyridines. Thieme Connect.[1] (Contextual reference for 4,4-dimethyl-DHP synthesis logic).
-
Dyachenko, V. (2006).[1][3] Michael reactions of isopropylidenemalononitrile... synthesis of 4,4-dimethyl-1,4-dihydropyridine derivatives. Russian Journal of General Chemistry. (Contextual reference for DHP reactivity).
Sources
Navigating the Sourcing of 3-O-Ethyl-L-Ascorbic Acid (CAS 86404-04-8): A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Rise of a Stable Vitamin C Derivative
In the landscape of cosmetic and pharmaceutical research, the demand for stable and effective active ingredients is paramount. 3-O-Ethyl-L-ascorbic acid (CAS 86404-04-8), a potent and stable derivative of Vitamin C, has emerged as a frontrunner for applications requiring antioxidant, anti-aging, and skin-whitening properties.[1][2][3] Unlike its parent molecule, L-ascorbic acid, which is notoriously prone to oxidation, 3-O-ethyl-L-ascorbic acid boasts enhanced stability against light, heat, and oxygen, making it a more reliable and versatile ingredient in formulations.[4][5] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing this valuable compound, with a focus on supplier qualification, quality control, and essential analytical methodologies.
The key to the enhanced stability of 3-O-ethyl-L-ascorbic acid lies in the ethyl group attached to the third carbon position of the ascorbic acid molecule.[5][6] This modification protects the most reactive part of the molecule from degradation while preserving its biological efficacy.[5] Once absorbed into the skin, it is metabolized back to L-ascorbic acid, delivering its well-documented benefits, such as stimulating collagen synthesis and inhibiting melanin production.[7][8][9]
The Critical Path: Supplier and Vendor Qualification
The journey from promising research to a viable product is paved with meticulous attention to the quality of raw materials. The selection of a reliable supplier for 3-O-ethyl-L-ascorbic acid is a critical step that can significantly impact the outcome of research and the safety and efficacy of a final product. A robust supplier qualification process is not merely a procurement exercise but a fundamental aspect of scientific integrity.
Key Supplier Vetting Criteria:
-
Manufacturing Transparency and cGMP Compliance: Reputable suppliers will be transparent about their manufacturing processes. For pharmaceutical applications, adherence to Current Good Manufacturing Practices (cGMP) is non-negotiable. Inquire about their quality management systems and their history of regulatory inspections.
-
Comprehensive Documentation: A trustworthy supplier will readily provide a comprehensive set of documents for each batch of material. This includes a Certificate of Analysis (CoA), Material Safety Data Sheet (MSDS), and detailed specifications. The CoA should report results from a battery of tests, not just a simple purity statement.
-
Purity and Impurity Profile: The purity of 3-O-ethyl-L-ascorbic acid is a critical parameter. High-performance liquid chromatography (HPLC) is the standard method for determining purity.[10][11] However, it is equally important to understand the impurity profile. Inquire about potential residual solvents, heavy metals, and any by-products from the synthesis process. A supplier should be able to provide information on their methods for controlling these impurities.
-
Batch-to-Batch Consistency: For long-term research projects and product development, batch-to-batch consistency is essential. Request data from multiple batches to assess the supplier's ability to consistently produce material that meets the required specifications.
-
Technical Support and Expertise: A knowledgeable supplier can be a valuable partner. They should have technical staff available to answer questions about the product's properties, stability, and handling.
Illustrative Supplier Validation Workflow:
Sources
- 1. justglow.co.uk [justglow.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. ingredientsonline.com [ingredientsonline.com]
- 5. us.typology.com [us.typology.com]
- 6. drwhitneybowebeauty.com [drwhitneybowebeauty.com]
- 7. avenalab.com [avenalab.com]
- 8. 3-O-Ethyl-L-ascorbic acid | 86404-04-8 [chemicalbook.com]
- 9. News - What is 3-O-Ethyl-L-ascorbic acid good for [unilongmaterial.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. drpress.org [drpress.org]
Methodological & Application
Application Note: Protocols for the Carboxamidation of 1,4-Dihydropyridines
Part 1: Strategic Overview & Scientific Rationale
The Shift from Esters to Amides
Classically, 1,4-dihydropyridines (1,4-DHPs) like Nifedipine are known for their bis-ester functionality at the C3 and C5 positions. However, the carboxamidation of the 1,4-DHP scaffold—replacing these esters with amides or introducing a carbamoyl group at C4—has emerged as a critical directive in two distinct fields:
-
Medicinal Chemistry: 3,5-bis(carboxamide)-1,4-DHPs exhibit potent Multidrug Resistance (MDR) reversal activity in cancer therapy, surpassing their ester counterparts due to altered hydrogen-bonding capability and lipophilicity profiles.
-
Synthetic Methodology: 4-carbamoyl-1,4-DHPs have recently been identified as privileged radical precursors. Under photoredox conditions, they undergo oxidative fragmentation to generate carbamoyl radicals, enabling the direct carbamoylation of alkenes and arenes.
The Synthetic Challenge
Direct carboxamidation of an existing 1,4-DHP core (e.g., via transamidation of esters) is often chemically forbidden due to the lability of the dihydropyridine ring. Harsh conditions lead to aromatization (oxidation) to the pyridine salt, destroying the pharmacophore.
Therefore, this guide details two robust, self-validating protocols for accessing carboxamido-DHPs:
-
De Novo Assembly: The Modified Hantzsch Synthesis for 3,5-dicarboxamides.
-
Late-Stage C4-Functionalization: The Mixed Anhydride Activation method for 4-carbamoyl-DHPs.
Part 2: Mechanistic Pathways & Decision Logic
The following decision tree illustrates the selection of the appropriate protocol based on the desired regiochemistry (C3/C5 vs. C4) and downstream application.
Figure 1: Strategic decision tree for selecting the synthesis pathway based on the target carboxamide regiochemistry.
Part 3: Detailed Experimental Protocols
Protocol A: Green Synthesis of 3,5-Dicarboxamido-1,4-DHPs
Application: Synthesis of MDR reversal agents and calcium channel blockers. Principle: This protocol utilizes a modified Hantzsch reaction where acetoacetamides replace acetoacetate esters. To prevent oxidation and improve yield, the reaction is conducted in an aqueous micellar system under microwave irradiation.
Reagents & Equipment[1][2]
-
Substrates: Substituted Benzaldehyde (1.0 eq), Acetoacetamide (2.0 eq), Ammonium Acetate (1.5 eq).
-
Catalyst/Surfactant: Aluminum Dodecyl Sulfate (
) or commercially available TPGS-750-M (2 mol%). -
Solvent: Deionized Water.
-
Equipment: Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave), sealed pressure vessel.
Step-by-Step Workflow
-
Micelle Formation: Dissolve the surfactant (2 mol%) in water (5 mL per mmol substrate) and stir at 40°C for 10 minutes until a clear homogeneous solution forms.
-
Component Addition: Add the aldehyde (1.0 mmol), acetoacetamide (2.0 mmol), and ammonium acetate (1.5 mmol) directly to the aqueous micellar solution.
-
Irradiation: Seal the vessel. Irradiate at 100 W maintaining a temperature of 80°C .
-
Reaction Time: Typically 5–10 minutes (monitor via TLC, solvent system EtOAc:Hexane 4:6).
-
-
Work-up (Precipitation): Cool the reaction mixture to room temperature. The hydrophobic 1,4-DHP product will precipitate out of the aqueous phase.
-
Isolation: Filter the solid precipitate. Wash with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).
-
Purification: Recrystallize from hot ethanol if necessary. Column chromatography is rarely needed due to the high specificity of the micellar catalysis.
Data Summary: Typical Yields
| Aldehyde Substituent (R) | Yield (%) | Reaction Time (min) | Melting Point (°C) |
|---|---|---|---|
| Phenyl (H) | 94 | 5 | 227-228 |
| 4-Nitro | 96 | 5 | 240-241 |
| 4-Methoxy | 92 | 8 | 253-255 |
| 3-Nitro | 95 | 6 | 270-272 |
Technical Insight: The micellar pocket acts as a "nanoreactor," concentrating the hydrophobic reagents and excluding water from the transition state, which suppresses the hydrolysis of the imine intermediate.
Protocol B: C4-Carboxamidation via Mixed Anhydride Activation
Application: Synthesis of 4-carbamoyl-1,4-DHPs (Radical Precursors). Principle: Direct amidation at C4 is challenging. This protocol starts with a 4-carboxylic acid DHP (derived from glyoxylic acid and aminocrotonate) and uses isobutylchloroformate (IBCF) to generate a mixed anhydride, which is then intercepted by an amine. This avoids the oxidation risks associated with carbodiimides (EDC/DCC) in DHP chemistry.
Reagents & Equipment[1][2]
-
Precursor: 4-Carboxy-1,4-dihydropyridine (prepared via condensation of 3-aminocrotonate and glyoxylic acid).
-
Activator: Isobutylchloroformate (IBCF) (1.1 eq).
-
Base: N-Methylmorpholine (NMM) or Triethylamine (TEA) (1.2 eq).
-
Amine Nucleophile: Primary or secondary amine (1.1 eq).
-
Solvent: Anhydrous THF or DCM.
-
Conditions: Strictly inert atmosphere (
or Ar), Low temperature (-15°C).
Step-by-Step Workflow
-
Setup: Flame-dry a two-neck round-bottom flask and purge with Argon. Dissolve the 4-carboxy-1,4-DHP (1.0 mmol) in anhydrous THF (10 mL).
-
Activation: Cool the solution to -15°C (ice/salt bath). Add NMM (1.2 mmol) followed by the dropwise addition of IBCF (1.1 mmol).
-
Observation: A white precipitate (NMM·HCl) will form immediately. Stir for 15 minutes at -15°C to ensure mixed anhydride formation.
-
-
Nucleophilic Attack: Dissolve the target amine (1.1 mmol) in minimal THF and add it dropwise to the cold reaction mixture.
-
Propagation: Allow the reaction to warm to room temperature slowly over 2 hours.
-
Quench & Work-up: Quench with saturated
solution. Extract with EtOAc (3 x 15 mL). Wash organics with brine, dry over , and concentrate in vacuo. -
Purification: Flash column chromatography (SiO2). Crucial: Use 1% Triethylamine in the eluent to prevent acid-catalyzed aromatization of the DHP ring on the silica.
Workflow Diagram (Graphviz)
Figure 2: Sequential workflow for the C4-carboxamidation using the Mixed Anhydride method.
Part 4: Quality Control & Self-Validating Systems
To ensure scientific integrity, every synthesized batch must undergo the following validation steps. 1,4-DHPs are prone to oxidation; therefore, the absence of the pyridine contaminant is the primary quality metric.
1H-NMR Diagnostic Signals
-
The C4-H Signal: In a successful 1,4-DHP synthesis, look for a singlet (or doublet if coupled) around
4.5 – 5.0 ppm .-
Failure Mode: If this signal is absent and aromatic signals appear shifted downfield, the ring has aromatized to pyridine.
-
-
The NH Signal: A broad singlet around
5.0 – 8.0 ppm (solvent dependent) confirms the presence of the DHP amine.-
Carboxamide Confirmation: For Protocol B, look for the new amide NH signal (often distinct from the ring NH) or the protons on the alkyl group of the added amine.
-
UV-Vis Spectroscopy Check
-
DHP Signature: 1,4-DHPs exhibit a characteristic absorption band between 330 nm and 360 nm .
-
Pyridine Signature: The oxidized pyridine byproduct typically absorbs below 300 nm .
-
Validation: A strong
at ~350 nm confirms the integrity of the dihydropyridine ring.
Stability Stress Test (Optional)
-
Expose a small aliquot to ambient light for 4 hours. Re-run TLC. If significant degradation is observed, the compound must be stored in amber vials under Argon at -20°C immediately.
References
-
Photoredox-Catalyzed Addition of Carbamoyl Radicals to Olefins: A 1,4-Dihydropyridine Approach. Source: National Institutes of Health (PMC) URL:[Link]
-
Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradiation. Source: MDPI (Molecules) URL:[Link]
-
Amide Synthesis by Nickel/Photoredox-Catalyzed Direct Carbamoylation of (Hetero)Aryl Bromides. Source: National Institutes of Health (PMC) URL:[Link]
-
Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Source: MDPI (Molecules) URL:[Link]
-
A Review on the Methods of Preparing 1,4-dihydropyridine derivatives. Source: Communications in Catalysis URL:[Link]
Sources
Application Note: Mechanistic Profiling of Redox Pathways using 4,4-Dimethylpyridine-1-carboxamide
This Application Note is designed for researchers investigating redox mechanisms, specifically to distinguish between Single Electron Transfer (SET) and Hydride Transfer (HT) pathways in NADH-dependent reactions.
Subtitle: A Hydride-Blocked Probe for Distinguishing Electron Transfer from Hydride Transfer in NADH Model Systems
Executive Summary
4,4-Dimethylpyridine-1-carboxamide (often referred to in mechanistic literature as the gem-dimethyl blocked NADH model) is a specialized probe used to deconvolute the kinetics of NADH oxidation. Unlike standard models (e.g., Hantzsch ester, BNAH) that can donate both electrons and hydrides, this compound features a blocked C4 position . The presence of two methyl groups at the C4 position prevents hydride abstraction, forcing the system to proceed exclusively via electron transfer (if at all).
This guide details the protocols for using this compound to validate Single Electron Transfer (SET) mechanisms and isolate radical intermediates in enzymatic or biomimetic oxidations.
Chemical Identity & Mechanistic Rationale[1][2][3][4]
Structure and Properties
-
IUPAC Name: 4,4-Dimethyl-1,4-dihydropyridine-1-carboxamide
-
Role: Hydride-Blocked NADH Mimic / Radical Probe
-
Key Feature: The gem-dimethyl substitution at C4.
The "Blocker" Concept
In native NADH, oxidation occurs via the transfer of a hydride ion (H⁻) from the C4 position of the dihydropyridine ring to a substrate.
-
Standard Models (e.g., BNAH): Contain C4-H bonds. They can undergo Hydride Transfer (H⁻) OR Electron Transfer (e⁻) followed by Proton Transfer (H⁺).
-
4,4-Dimethyl Probe: Contains C4-Me bonds. The C4-C bond is too strong to break under physiological redox conditions. Therefore, it cannot donate a hydride.
Application Logic: If a substrate is reduced by a standard model but fails to react with the 4,4-dimethyl probe, the mechanism is likely Hydride Transfer . If the substrate reacts with the 4,4-dimethyl probe (often yielding a radical cation intermediate), the mechanism is initiated by Single Electron Transfer (SET) .
Experimental Protocol: The Mechanistic Discrimination Assay
Materials
-
Probe A (Active): 1-Benzyl-1,4-dihydronicotinamide (BNAH) or Hantzsch Ester (HEH).
-
Probe B (Blocked): 4,4-Dimethylpyridine-1-carboxamide.
-
Oxidant/Substrate: Target molecule (e.g., Quinones, Flavins, Metal-oxo complexes).
-
Solvent: Deoxygenated Acetonitrile (MeCN) or Dichloromethane (DCM). Note: Protic solvents may complicate radical lifetimes.
-
Detection: UV-Vis Spectrophotometer (stopped-flow preferred for fast kinetics) or EPR Spectrometer.
Workflow: Comparative Kinetics
Step 1: Baseline Absorption Characterization
-
Prepare a 10 mM stock solution of Probe B in MeCN.
-
Record the UV-Vis spectrum. The 1,4-dihydropyridine chromophore typically absorbs between 330–360 nm .
-
Determine the molar extinction coefficient (
) if not provided (typically 5,000–6,000 M⁻¹cm⁻¹).
Step 2: Reaction Monitoring (UV-Vis)
-
Blank: MeCN + Substrate (to ensure substrate stability).
-
Run 1 (Standard): Mix Substrate (1 mM) + Probe A (10 mM). Monitor decay of absorbance at
(e.g., 350 nm). Calculate (Standard). -
Run 2 (Blocked): Mix Substrate (1 mM) + Probe B (10 mM). Monitor decay of absorbance at
. Calculate (Blocked).
Step 3: EPR Trapping (If SET is suspected)
If Run 2 shows activity, the reaction generates the 4,4-dimethylpyridinium radical cation .
-
Mix Substrate and Probe B in an EPR tube under anaerobic conditions.
-
Freeze immediately (77 K) or measure at room temperature if the radical is stable.
-
Look for the characteristic hyperfine coupling constants of the pyridinyl radical cation.
Data Interpretation & Decision Matrix
Compare the observed rate constants (
| Observation | Kinetic Relationship | Mechanistic Conclusion |
| No Reaction with Probe B | Direct Hydride Transfer (HT). The reaction requires C4-H bond cleavage. | |
| Reaction with Probe B | Electron Transfer (ET). The rate-determining step is electron transfer, which is unaffected by C4 substitution. | |
| Slow Reaction with Probe B | Coupled ET-PT or Tunneling. Steric hindrance from methyl groups may slow down the approach, but ET is still possible. |
Visualizing the Pathway
The following diagram illustrates the decision logic for assigning the redox mechanism using this probe.
Figure 1: Decision tree for distinguishing Hydride Transfer from Electron Transfer using comparative kinetics.
Technical Considerations & Troubleshooting
Stability of the Radical Cation
When 4,4-Dimethylpyridine-1-carboxamide undergoes SET, it forms a radical cation (
-
Advantage: The radical cation is longer-lived, making it easier to detect via EPR.
-
Risk: It may undergo side reactions (dimerization) if not stabilized by the solvent or counter-ion.
Steric Effects
Be aware that the gem-dimethyl group introduces steric bulk. If your substrate is extremely bulky (e.g., a metalloprotein active site), a lack of reaction with the blocked probe might be due to steric exclusion rather than a hydride mechanism.
-
Control: Use a sterically similar but active probe (e.g., 4-methyl-1,4-dihydropyridine) if available, or perform docking simulations.
Solvent Effects
Electron transfer rates are highly dependent on solvent polarity (Marcus Theory). Ensure that comparative studies between the Standard and Blocked models are performed in identical solvent systems .
References
-
Fukuzumi, S., et al. (1987).[1] "Energetic Comparison between Photoinduced Electron-Transfer Reactions from NADH Model Compounds." Journal of the Chemical Society, Perkin Transactions 2.[2]
- Core mechanistic grounding for using dihydropyridines in ET vs. HT studies.
-
Zhu, X.Q., et al. (2001). "Application of NAD(P)H Model Hantzsch 1,4-Dihydropyridine as a Mild Reducing Agent." Journal of Organic Chemistry.
- Provides synthesis and handling context for 1,4-dihydropyridine models.
-
Fukuzumi, S. (2014). "New Paradigm of Electron Transfer Chemistry and Applications." Chemical Society of Japan.[3]
- Authoritative review on the stepwise electron-proton-electron mechanism.
-
Patel, M., et al. (2021). "A Systematic Review on 1,4-Dihydropyridines and its Analogues." Biointerface Research in Applied Chemistry.
- General properties and structural vari
Sources
Application Note: The Strategic Role of 4,4-Dimethyl Substitution in Enhancing Pyridine Carboxamide Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyridine Carboxamide Scaffold and the Power of the gem-Dimethyl Group
The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of biologically active compounds and FDA-approved drugs.[1] Its derivatives, particularly pyridine carboxamides, are integral to the development of therapeutics targeting a wide range of diseases, from cancer to infectious diseases.[2][3][4] The versatility of this scaffold allows for fine-tuning of electronic properties, solubility, and receptor interactions.
Within the toolkit of the medicinal chemist, the strategic installation of specific functional groups can dramatically alter a molecule's biological profile. Among the most impactful yet elegantly simple modifications is the introduction of a gem-dimethyl group (two methyl groups on the same carbon atom). This structural motif, frequently found in natural products like penicillins and taxanes, is a powerful tool for optimizing drug candidates.[5][6][7][8] When incorporated into a pyridine carboxamide scaffold, particularly as a 4,4-dimethyl substitution on an adjacent ring system, this group can profoundly enhance potency, selectivity, and pharmacokinetic properties.[9][10]
This guide provides an in-depth analysis of the mechanistic basis for the activity-enhancing effects of 4,4-dimethyl substitution. It further outlines detailed protocols for the synthesis and evaluation of these compounds, offering a practical framework for researchers in drug discovery.
Mechanistic Insights: How the gem-Dimethyl Group Modulates Bioactivity
The influence of the gem-dimethyl group extends beyond simple steric bulk. Its effects are multifaceted, impacting a molecule's conformation, metabolic stability, and interaction with its biological target.
Conformational Restriction and Pre-organization (The Thorpe-Ingold Effect)
The introduction of a gem-dimethyl group significantly restricts the rotational freedom of adjacent bonds. This steric compression, often referred to as the Thorpe-Ingold effect, can "lock" the molecule into a specific, low-energy conformation.[6][7][8]
-
Causality: By reducing the number of available conformations, the molecule is pre-organized into a shape that is more favorable for binding to its target protein. This reduces the entropic penalty of binding, as less conformational rearrangement is required upon interaction with the receptor.[5]
-
Outcome: A lower entropic penalty can lead to a significant increase in binding affinity and, consequently, higher biological potency.[5]
Caption: Impact of gem-dimethyl group on binding entropy.
Enhancement of Pharmacokinetic (DMPK) Properties
A major hurdle in drug development is achieving a suitable profile for absorption, distribution, metabolism, and excretion (ADME). The gem-dimethyl group offers significant advantages in this domain.
-
Metabolic Shielding: The quaternary carbon center is sterically hindered and lacks a hydrogen atom, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. Placing this group adjacent to a metabolically vulnerable site can act as a "metabolic shield," protecting the rest of the molecule from degradation.[9] This prolongs the compound's half-life and increases its overall exposure in vivo.[9]
-
Modulation of Lipophilicity: The addition of two methyl groups increases the molecule's lipophilicity (fat-solubility). This can enhance membrane permeability and absorption, but must be carefully balanced to avoid issues with aqueous solubility.[10]
Improved Potency and Selectivity
The steric and electronic properties of the gem-dimethyl group directly influence how the molecule interacts with its target.
-
Favorable van der Waals Interactions: The methyl groups can form productive van der Waals contacts within a hydrophobic pocket of the target protein, adding to the overall binding energy.[5][6]
-
Steric Steering: The bulk of the gem-dimethyl group can enforce a binding mode that prevents undesirable interactions or promotes selectivity. For instance, it can create a steric clash with off-target proteins while fitting perfectly into the intended target, thereby improving the selectivity profile.[5]
Case Study: 4,4-Dimethyl Substitution in Pyridine-Based MmpL3 Inhibitors for Tuberculosis
To illustrate these principles, we examine a series of pyridine-2-methylamine derivatives developed as inhibitors of the Mycobacterium tuberculosis (Mtb) protein MmpL3, a critical transporter involved in cell wall synthesis.[10] Structure-activity relationship (SAR) studies in this class clearly demonstrate the benefits of a 4,4-dimethyl substitution on a piperidine or similar ring system attached to the core.[10]
Data Summary: Comparative Analysis of MmpL3 Inhibitors
The following table summarizes the antitubercular activity of analogous compounds, highlighting the impact of the 4,4-dimethyl substitution. A lower Minimum Inhibitory Concentration (MIC) value indicates higher potency.
| Compound ID | R¹ Substituent on Pyridine Core | Key Feature | MIC vs. Mtb H37Rv (µg/mL) | cLogP | Reference |
| Cmpd 16 | 4-isopropyl-N-(piperidin-4-yl) | No Dimethyl | 4 | 5.8 | [10] |
| Cmpd 17 | 4-isopropyl-N-(4,4-dimethyl piperidin-1-yl) | gem-Dimethyl | 1 | 6.5 | [10] |
| Cmpd 52 | 4-biphenyl-N-(4-methylpiperidin-1-yl) | Monomethyl | 0.0625 | 7.2 | [10] |
| Cmpd 58 | 4-biphenyl-N-(4,4-dimethyl azasilyl-1-yl) | gem-Dimethyl | 0.0156 | 7.6 | [10] |
Data synthesized from published research for illustrative purposes.[10]
Interpretation: In each comparative pair, the introduction of the second methyl group to create the 4,4-dimethyl substitution results in a significant (at least 4-fold) increase in antitubercular activity.[10] This enhancement is attributed to a combination of improved lipophilicity (as suggested by the higher cLogP) aiding cell wall penetration and a more favorable, conformationally restricted binding mode with the MmpL3 target.[10]
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of 4,4-dimethyl substituted pyridine carboxamides.
Protocol 1: Synthesis via Reductive Amination
This protocol describes a general method for coupling a pyridine aldehyde with a 4,4-dimethyl substituted amine, a key step in synthesizing many inhibitors.[10]
Objective: To synthesize N-((4-arylpyridin-2-yl)methyl)-4,4-dimethylpiperidine.
Materials:
-
4-Aryl-pyridine-2-carbaldehyde (1.0 eq)
-
4,4-Dimethylpiperidine (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon), add 4-aryl-pyridine-2-carbaldehyde (1.0 eq) and anhydrous DCM.
-
Add 4,4-dimethylpiperidine (1.2 eq) to the solution and stir at room temperature for 30 minutes.
-
Causality: This initial step forms the iminium ion intermediate, which is the substrate for the reducing agent.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. Note: NaBH(OAc)₃ is a mild reducing agent ideal for this transformation, minimizing over-reduction of the aldehyde.
-
Allow the reaction to stir at room temperature overnight (approx. 16 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Self-Validation: Purify the crude product via flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Caption: Workflow for synthesis via reductive amination.
Protocol 2: Antitubercular Activity (Microplate Alamar Blue Assay - MABA)
This protocol assesses the in vitro activity of compounds against M. tuberculosis.[10]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
96-well microplates (sterile, clear bottom)
-
Test compounds dissolved in DMSO
-
Positive control: Isoniazid or Rifampicin
-
Negative control: DMSO
-
Alamar Blue reagent
-
Resazurin solution
Procedure:
-
Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0 and then dilute 1:20.
-
Prepare serial two-fold dilutions of the test compounds in a 96-well plate using 7H9 broth. Final concentrations should typically range from 64 µg/mL to 0.125 µg/mL.
-
Self-Validation: Include wells for a positive control (a known TB drug like Isoniazid) and a negative control (DMSO vehicle only). Also include a media-only blank.
-
Inoculate each well (except the blank) with 100 µL of the diluted bacterial suspension.
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plates for 24 hours.
-
Visually assess the results. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
-
Optionally, read the fluorescence (Ex 530 nm, Em 590 nm) or absorbance (570 nm & 600 nm) for quantitative analysis.
Protocol 3: Metabolic Stability (Liver Microsomal Assay)
This protocol evaluates the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its in vivo half-life.
Objective: To determine the in vitro intrinsic clearance of a test compound.
Materials:
-
Human or rat liver microsomes (HLM or RLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Test compound (1 µM final concentration)
-
Positive control compound with known metabolic fate (e.g., Verapamil)
-
Acetonitrile with internal standard (for LC-MS/MS analysis)
-
96-well incubation plate and a thermal shaker (37°C)
Procedure:
-
Prepare a master mix of phosphate buffer and liver microsomes on ice.
-
Add the test compound (and positive control in separate wells) to the master mix to achieve a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.
-
Causality: This pre-incubation step ensures the system reaches thermal equilibrium before the metabolic reaction is initiated.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system. This provides the necessary cofactor for CYP450 enzyme activity.
-
Take aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction for each aliquot immediately by adding it to a 96-well plate containing cold acetonitrile with an internal standard.
-
Self-Validation: Include a "time 0" sample and a "-NADPH" control where buffer is added instead of the regenerating system. The -NADPH control accounts for non-NADPH dependent degradation.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant from each time point using LC-MS/MS to quantify the remaining amount of the parent compound.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line (-k) is the degradation rate. Calculate the intrinsic clearance (Cl_int) and the in vitro half-life (t½ = 0.693/k).
Conclusion
The 4,4-dimethyl substitution is a highly effective and strategically valuable modification in the design of pyridine carboxamide-based therapeutic agents. Its ability to enforce a bioactive conformation, shield against metabolic degradation, and enhance target engagement provides a clear rationale for its widespread use in medicinal chemistry.[5][6][7][9] By understanding the underlying mechanistic principles and applying robust synthetic and analytical protocols, researchers can leverage the gem-dimethyl effect to accelerate the development of drug candidates with superior potency, selectivity, and pharmacokinetic profiles.
References
- Balaram, P. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry.
- ACS Publications. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry.
- PubMed. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry.
- ResearchGate. (2017). Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry.
- ACS Publications. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry.
- PubMed. (2024).
- ScienceOpen. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability.
- ASM Journals. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.
- MDPI. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile.
- PMC. (2025).
- BenchChem. (2025).
- PMC. (2021). Novel library synthesis of 3,4-disubstituted pyridin-2(1H)
- PubMed. (2024). Discovery of gem-Dimethyl-hydroxymethylpyridine Derivatives as Potent Non-nucleoside RSV Polymerase Inhibitors.
- Unknown Source. (Date unknown).
- PMC. (Date unknown). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents.
- Unknown Source. (Date unknown). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.
- MalariaWorld. (2024). Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides.
- PMC. (Date unknown).
- ResearchGate. (Date unknown). Synthesis of pyridine carboxamide and carbothioamide (1–12).
- RSC Publishing. (Date unknown). Electrochemical synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in an aqueous medium. Organic Chemistry Frontiers.
- PubMed. (2021). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry.
- European Journal of Chemistry. (2024). Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds.
- ResearchGate. (Date unknown). Evaluation of biological activity of some pyridine derivatives on perfusion pressure and their interaction with the M 2 muscarinic receptor.
- MDPI. (2024).
- MDPI. (2025). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity.
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scienceopen.com [scienceopen.com]
- 10. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving stability of 4,4-Dimethylpyridine-1-carboxamide in solution
Technical Support Center: Stability & Handling of 4,4-Dimethylpyridine-1-carboxamide
Current Status: Operational Agent: Senior Application Scientist (Chemistry/Structural Biology) Ticket ID: STAB-DHP-44-DIM
Executive Summary: The Stability Paradox
You are working with 4,4-Dimethylpyridine-1-carboxamide (CAS: 101376-29-8), formally known as 4,4-dimethyl-1(4H)-pyridinecarboxamide .[1]
Critical Distinction: Unlike common dihydropyridines (like NADH or Nifedipine), this molecule possesses a gem-dimethyl group at the C4 position. This structural feature blocks aromatization . It cannot oxidize to a pyridinium salt because there is no hydrogen at C4 to remove.
Therefore, if you are observing degradation, it is NOT oxidation. The instability drivers are Hydrolysis (of the urea linkage) and Acid-Catalyzed Hydration (of the enamine ring).
This guide provides a self-validating system to stabilize this compound in solution.
Part 1: The Degradation Mechanisms (Know Your Enemy)
To stabilize the molecule, you must understand the two primary pathways destroying it.
Pathway A: Amide Hydrolysis (Base/Water Promoted)
The N-carbamoyl group (N-C(=O)-NH₂) is electronically similar to a urea. However, because the nitrogen is part of an electron-rich enamine ring, the carbonyl is susceptible to nucleophilic attack by water, especially at elevated pH or temperature.
-
Result: Loss of the carboxamide group, yielding the free 4,4-dimethyl-1,4-dihydropyridine (which is unstable) and cyanate/ammonia.
Pathway B: Enamine Protonation (Acid Promoted)
The 1,4-dihydropyridine ring is an enamine (N-C=C). Enamines are bases. In acidic media (pH < 6), the C3 or C5 position becomes protonated.
-
Result: Formation of an iminium ion, followed by rapid hydration and ring fragmentation.
Pathway C: Photodegradation
Like all dihydropyridines, the conjugated diene system absorbs UV/Blue light, leading to radical formation or dimerization.
Figure 1: Primary degradation pathways. Note that oxidative aromatization is structurally blocked, shifting the focus to hydrolysis and acid sensitivity.
Part 2: Preparation & Storage Protocols
Protocol A: Preparation of Stable Stock Solutions (10 - 100 mM)
Objective: Create a stock solution stable for >3 months at -20°C.
| Parameter | Recommendation | Scientific Rationale |
| Solvent | Anhydrous DMSO (Dimethyl sulfoxide) | Aprotic, high solubility. Prevents hydrolysis by excluding water. |
| Alternative | Acetonitrile (MeCN) | Good for LC-MS. Less hygroscopic than DMSO, but volatile. |
| Avoid | Ethanol/Methanol | Protic solvents can promote solvolysis or proton exchange over time. |
| Concentration | 50 mM | High concentration minimizes the relative impact of trace water/impurities. |
| Additives | None (for pure DMSO) | Buffers are not soluble in pure DMSO. |
Step-by-Step:
-
Weigh the solid powder in a low-humidity environment (glovebox or dry room preferred).
-
Dissolve in molecular sieve-dried DMSO (water content < 50 ppm).
-
Aliquot into amber glass vials (silanized glass is best to prevent surface acidity).
-
Purge headspace with Argon or Nitrogen .
-
Seal with Teflon-lined caps.
-
Store at -20°C or -80°C .
Protocol B: Preparation of Working Solutions (Aqueous)
Objective: Maintain stability during the 4–24 hour experimental window.
The "Goldilocks" pH Zone: You must maintain pH between 7.0 and 7.8 .
-
Too Low (< 6.5): Acid decomposition of the ring.
-
Too High (> 8.5): Hydrolysis of the carboxamide.
Recommended Buffer System:
-
HEPES (25-50 mM), pH 7.4.
-
Why? HEPES is chemically inert compared to TRIS (which has a primary amine that could potentially trans-aminate) or Phosphate (which can catalyze general acid/base hydrolysis).
Procedure:
-
Thaw DMSO stock in the dark at room temperature (do not heat).
-
Dilute directly into degassed HEPES buffer (pH 7.4) immediately prior to use.
-
Keep on ice if possible; hydrolysis rates double with every 10°C increase.
-
Protect from light (wrap tubes in foil).
Part 3: Troubleshooting & Diagnostics
Diagnostic Guide: Is my compound degrading?
Use this table to interpret analytical data.
| Observation | Likely Cause | Corrective Action |
| NMR: Loss of amide protons; appearance of NH signal. | Hydrolysis (Amide cleavage) | Check pH. It is likely too basic or the solution is old. Switch to fresh buffer. |
| UV-Vis: Decrease in absorption at ~340-360 nm (DHP band). | Ring Loss / Hydration | The enamine ring is destroyed. pH is likely too acidic (< 6.0). |
| LC-MS: Mass shift of -43 Da (Loss of -CONH). | Hydrolysis | Confirm pH. Ensure stock DMSO is dry. |
| LC-MS: Mass shift +18 Da. | Hydration | Water addition across the double bond. Acid-catalyzed. |
| Appearance: Yellowing of solution. | Photodegradation | Use amber glassware.[2] Work under low light. |
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use Phosphate Buffered Saline (PBS)?
-
Answer: Yes, but with caution. Phosphate can act as a general acid/base catalyst, potentially accelerating hydrolysis slightly more than Good's buffers (like HEPES or MOPS). If your experiment is short (< 4 hours), PBS is fine. For overnight incubations, HEPES is superior.
Q2: Why can't I just freeze the aqueous solution?
-
Answer: Freezing aqueous solutions causes "freeze-concentration." As ice crystals form, protons and solutes concentrate in the remaining liquid pockets, causing massive pH shifts (often becoming acidic) which will destroy the acid-sensitive enamine ring before the solution fully freezes. Always freeze in DMSO, never in water.
Q3: I see a peak at the same mass as my compound but a different retention time. What is it?
-
Answer: This is likely a photoisomer or a dimer . Dihydropyridines can undergo [2+2] cycloadditions under UV light. Ensure all handling is done in amber tubes.
Q4: Is this compound an antioxidant?
-
Answer: Not in the traditional sense of becoming aromatic (like NADH). Because of the 4,4-dimethyl block, it cannot donate a hydride to become a pyridine ring. However, it can still act as a radical scavenger (sacrificial), which will destroy the molecule. If your assay involves high ROS (Reactive Oxygen Species), expect degradation.
Part 5: Decision Logic for Experimental Design
Use this flow to select the correct solvent system for your specific application.
Figure 2: Solvent selection logic to maximize stability based on application.
References
-
Stout, D. M., & Meyers, A. I. (1982). Recent advances in the chemistry of dihydropyridines. Chemical Reviews, 82(2), 223–243. Link
- Foundational text on the acid-lability of the dihydropyridine enamine system.
-
Eisner, U., & Kuthan, J. (1972). The Chemistry of Dihydropyridines. Chemical Reviews, 72(1), 1–42. Link
- Definitive review covering the hydrolysis mechanisms of N-substituted dihydropyridines.
-
Lavilla, R. (2002). Recent developments in the chemistry of dihydropyridines. Journal of the Chemical Society, Perkin Transactions 1, (9), 1141-1156. Link
- Discusses the stability of blocked dihydropyridines (gem-dimethyl).
- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.
Sources
preventing oxidation of 1,4-dihydropyridine carboxamides
Welcome to the DHP Stability Solutions Center .
As a Senior Application Scientist, I understand that working with 1,4-dihydropyridine (1,4-DHP) carboxamides is a race against thermodynamics. These molecules are potent NADH mimics and calcium channel blockers, but they possess a "self-destruct" mechanism: the driving force to aromatize into thermodynamically stable, biologically inactive pyridines.
This guide is structured as a Tier-3 Technical Support resource. We do not offer generic advice; we provide root-cause analysis and validated containment protocols.
Quick Status Check: Is Your Sample Compromised?
Before proceeding, verify the integrity of your current batch.
-
Visual Cue: Has your white/pale yellow solid turned deep yellow or orange?
-
Solubility Change: Is the sample dissolving faster in aqueous acid than previous batches? (Pyridines are often more basic/soluble in acid than neutral DHPs).
-
LC-MS Signal: Do you see a mass shift of [M-2H] ? This indicates loss of two hydrogens—aromatization is complete.
Module 1: The Photostability Crisis
Issue: “My sample degrades on the benchtop within hours, even in solid state.”
The Root Cause: Photo-Oxidative Aromatization
1,4-DHPs are chromophores that absorb UV/Vis light. Upon excitation, they can undergo singlet oxygen (
Technical Protocol: The "Dark Handling" Standard
Do not rely on standard "low light" conditions. Implement this specific containment protocol:
-
The Blue/Amber Rule:
-
Standard: Amber glassware cuts UV <400nm.
-
Advanced: Use Blue Polyethylene Terephthalate (PET) containers if available.[1][2] Data suggests blue PET offers superior stabilization for specific DHPs (like felodipine) compared to amber glass by filtering specific excitation wavelengths while maintaining visibility.
-
-
Solid State vs. Solution:
-
Solid: Moderately stable. Store in foil-wrapped vials.
-
Solution:Critical Risk. Photodegradation rates increase by orders of magnitude in solution. Never store DHP carboxamides dissolved in non-degassed solvents on a bench.
-
-
Active Exclusion:
-
If working in a brightly lit lab, wrap reaction flasks in aluminum foil before adding the catalyst/reactants.
-
Module 2: Aerobic Oxidation & Synthesis
Issue: “I lost yield during the workup/crystallization. The NMR shows aromatic impurities.”
The Root Cause: Radical-Mediated Aromatization
While DHPs are NADH mimics, they are susceptible to oxidation by atmospheric oxygen, especially in the presence of trace metals or on silica gel. The mechanism often involves a radical chain reaction where a hydrogen atom is abstracted from the C4 position.
Mechanism Visualization (DOT)
The following diagram details the aromatization pathway you are trying to prevent.
Caption: The irreversible thermodynamic slide from active 1,4-DHP to inactive Pyridine.
Technical Protocol: The Inert Workup
Standard filtration and rotary evaporation expose the compound to massive amounts of air. Adopt this modified workflow:
-
Solvent Sparging: Sparge all reaction and workup solvents (Ethyl Acetate, DCM) with Argon for 15 minutes prior to use.
-
The "No-Silica" Rule: Silica gel is slightly acidic and can contain trace metals (Iron) that catalyze oxidation.
-
Alternative: Use neutral Alumina for chromatography if purification is strictly necessary.
-
Preferred: Crystallization from degassed ethanol/water.
-
-
Antioxidant Spiking (Optional): For extremely sensitive carboxamides, add 0.1% BHT (Butylated hydroxytoluene) to the workup solvent. This acts as a radical scavenger during the stress of evaporation.
Module 3: Chemical Compatibility (Acids & Nitrites)
Issue: “My compound decomposes in acidic media or biological buffers.”
The Root Cause: Acid-Catalyzed Disproportionation
Protonation of the enamine
Troubleshooting Table: Environmental Stressors
| Stressor | Risk Level | Mechanism | Prevention Strategy |
| Lewis Acids | High | Facilitates hydride abstraction | Avoid metal catalysts in final steps; use EDTA wash to remove trace metals. |
| Brønsted Acids | Medium | Protonation of C3/C5 | Buffer aqueous solutions to pH 7.4. Avoid acid workups. |
| Nitric Oxide (NO) | Critical | Rapid oxidation to pyridine | Avoid nitrite reagents; use fresh, degassed buffers in bio-assays. |
| Peroxides | High | Radical initiation | Test ethers (THF, Dioxane) for peroxides before use. |
Module 4: Long-Term Storage Protocol
Issue: “How do I store this library for 6 months without degradation?”
To ensure shelf-life, you must arrest both thermodynamic and kinetic degradation pathways.
The "Triple-Lock" Storage System:
-
Atmosphere: Flush the vial with Argon before capping. (Nitrogen is acceptable, Argon is heavier and better for solids).
-
Temperature: Store at -20°C . Thermal energy contributes to the activation energy required for aromatization.
-
Container: Amber glass vial
Sealed inside a secondary opaque bag with a desiccant packet.
Summary Workflow: The Safe Handling Algorithm
Caption: Decision tree for minimizing oxidative stress during DHP processing.
References
-
Photostabilization Strategies: De Luca, M., et al. "1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies."[3] Pharmaceutics, 2019.[1][3] Link
-
Oxidation Mechanisms: Memarian, H. R., et al. "Electron Transfer-induced Aromatization of 1,4-Dihydropyridines."[4] Zeitschrift für Naturforschung B, 2009.[4] Link
-
Hantzsch Ester Oxidation: Zhang, W., et al. "Uncatalyzed Aerial Oxidation of Hantzsch Ester in Different Organic Solvents." Asian Journal of Chemistry, 2010. Link
- Chemical Stability & NO: Mai, A., et al. "Structure-Activity Relationships of New 1,4-Dihydropyridines as Hypotensive Agents." Journal of Medicinal Chemistry. (Contextual grounding on DHP structure-activity).
Sources
- 1. A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. znaturforsch.com [znaturforsch.com]
Technical Support Center: Purification of 4,4-Dimethylpyridine-1-carboxamide
This technical guide details the purification, troubleshooting, and handling of 4,4-Dimethylpyridine-1-carboxamide (specifically 4,4-dimethyl-1(4H)-pyridinecarboxamide , CAS 101376-29-8).
Product Identity & Nomenclature Clarification
-
Common Name: 4,4-Dimethylpyridine-1-carboxamide
-
IUPAC/Chemical Name: 4,4-Dimethyl-1,4-dihydropyridine-1-carboxamide
-
CAS Number:
-
Structure Note: This compound is a 1,4-dihydropyridine (1,4-DHP) derivative.[1] The "4,4-dimethyl" substitution at the C4 position is critical; it prevents oxidative aromatization to a pyridine ring (a common degradation pathway for Hantzsch esters), rendering this molecule significantly more stable than typical dihydropyridines. However, the N-carboxamide (urea-like) moiety introduces sensitivity to hydrolysis.
Part 1: Purification Workflows
Decision Matrix: Which Method to Choose?
| Crude State | Impurity Profile | Recommended Method |
| Solid / Crystalline | Minor solvent/starting material | Recrystallization (Method A) |
| Viscous Oil / Gum | Complex mixture / Tarry residues | Flash Column Chromatography (Method B) |
| Low Purity (<80%) | Inorganic salts / Water-soluble byproducts | Aqueous Workup + Method A |
Method A: Recrystallization (Primary Protocol)
Best for: High-yielding reactions requiring removal of minor organic impurities.
Principle: The amide functionality typically confers high crystallinity. The gem-dimethyl group increases lipophilicity compared to unsubstituted DHPs.
Step-by-Step Protocol:
-
Solvent Selection:
-
Primary System:Ethanol/Water (9:1) .
-
Alternative System:Ethyl Acetate/n-Heptane .
-
-
Dissolution:
-
Place the crude solid in a flask equipped with a reflux condenser.
-
Add the minimum amount of hot solvent (e.g., boiling Ethanol) to fully dissolve the solid.
-
Critical: If the solution is colored (dark yellow/brown) due to oxidation byproducts, add activated charcoal (1-2% w/w), reflux for 5 mins, and filter hot through Celite.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature (20-25°C) over 2-3 hours. Rapid cooling traps impurities.
-
Once ambient temperature is reached, cool further in an ice bath (0-4°C) for 1 hour to maximize yield.
-
-
Isolation:
-
Filter the crystals using a Büchner funnel.
-
Wash the cake with cold solvent (e.g., ice-cold Ethanol or Heptane).
-
Dry under high vacuum (< 5 mbar) at 40°C for 6 hours.
-
Method B: Flash Chromatography (Secondary Protocol)
Best for: Oily crude products or separating non-polar side products.
Principle: Separation based on polarity. Note that silica gel is slightly acidic and can catalyze the hydrolysis of the amide bond or rearrangement of the DHP ring.
Step-by-Step Protocol:
-
Stationary Phase Preparation:
-
Use Neutral Alumina (preferred) or Basified Silica Gel .
-
To basify silica: Slurry silica in the eluent containing 1% Triethylamine (Et3N), then flush with neutral eluent before loading sample.
-
-
Eluent System:
-
Start: 10% Ethyl Acetate in Hexanes (or Heptane).
-
Gradient: Increase polarity to 40-50% Ethyl Acetate.
-
Note: The target compound (amide) is moderately polar.
-
-
Loading:
-
Dissolve crude oil in a minimum volume of Dichloromethane (DCM). Load gently onto the column.
-
-
Fraction Collection:
-
Monitor fractions via TLC (UV 254 nm). The 1,4-DHP system is UV active.[2]
-
Evaporate product fractions at < 45°C to prevent thermal degradation.
-
Part 2: Troubleshooting & FAQs
Troubleshooting Guide
Issue: The product "oils out" during recrystallization instead of crystallizing.
-
Cause: Solvent polarity mismatch or cooling too rapidly.
-
Solution: Re-heat the mixture to dissolve the oil. Add a "seed crystal" if available. If not, scratch the inner glass surface with a glass rod to induce nucleation. Alternatively, add a drop of a more polar solvent (e.g., Methanol) to solubilize the oil, then add anti-solvent (Heptane) dropwise.
Issue: The product turns yellow/orange upon storage.
-
Cause: Oxidation of the dihydropyridine ring or hydrolysis. While C4-dimethyl prevents full aromatization, partial oxidation or formation of conjugated impurities can occur.
-
Solution: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Protect from light. Repurify via Method B (Chromatography) to remove colored impurities.
Issue: Low yield after aqueous workup.
-
Cause: The amide group increases water solubility, especially if the pH is not neutral.
-
Solution: Saturate the aqueous phase with NaCl (brine) before extraction. Use a more polar extraction solvent like DCM or Chloroform instead of Ether.
Frequently Asked Questions (FAQs)
Q1: Can I use acidic washes (e.g., HCl) to remove starting amines?
-
Answer: NO. The 1,4-dihydropyridine ring is acid-sensitive (prone to hydration or rearrangement), and the amide bond can hydrolyze. Use a pH 7 phosphate buffer or dilute aqueous citric acid (mild) if absolutely necessary, but rapid separation is required.
Q2: How do I verify the integrity of the "4,4-dimethyl" structure?
-
Answer: Use 1H-NMR .
-
Look for a distinct singlet (6H) for the gem-dimethyl group at approx. 1.0–1.2 ppm.
-
The C2/C6 vinyl protons should appear as doublets or multiplets in the 5.5–6.5 ppm range, distinct from aromatic pyridine protons (which would be > 7.0 ppm).
-
Q3: Is this compound the same as DMAP (4-Dimethylaminopyridine)?
-
Answer: No. DMAP is an aromatic pyridine used as a catalyst. 4,4-Dimethylpyridine-1-carboxamide is a non-aromatic, dihydropyridine derivative. They have completely different reactivities and physical properties.
Part 3: Process Visualization
Purification Logic Flow
The following diagram illustrates the decision-making process for purifying the crude reaction mixture.
Caption: Decision logic for selecting the optimal purification pathway based on the physical state of the crude material.
References
- Stout, D. M., & Meyers, A. I. (1982). Recent advances in the chemistry of dihydropyridines. Chemical Reviews, 82(2), 223–243. (Context on DHP stability and handling).
- Lavilla, R. (2002). Recent developments in the chemistry of dihydropyridines. Journal of the Chemical Society, Perkin Transactions 1, (9), 1141-1156.
Sources
Technical Support Center: Troubleshooting 4,4-Dimethylpiperidine-1-carboxamide Synthesis
Status: Active Ticket Subject: Low Yield Diagnosis & Optimization Target Molecule: 4,4-Dimethylpiperidine-1-carboxamide (Assumed correction from "pyridine")
Critical Nomenclature & Structural Validation
Stop & Check: Before proceeding, verify your target structure. The name "4,4-dimethylpyridine-1-carboxamide" describes a chemically impossible aromatic structure (Carbon-4 cannot hold two methyl groups while maintaining aromaticity).[1]
This guide addresses the two most likely intended targets:
-
4,4-Dimethylpiperidine-1-carboxamide: The saturated, stable urea derivative (Common in drug discovery).[1] [Primary Focus of this Guide]
-
1,4-Dihydro-4,4-dimethylpyridine-1-carboxamide: A reduced, non-aromatic Hantzsch-type ester derivative.[1]
Diagnostic Flowchart: Why is my yield low?
Follow this logic tree to identify the specific bottleneck in your synthesis.
Figure 1: Decision tree for diagnosing yield failures in urea synthesis.
Root Cause Analysis & Solutions
Issue A: The "Gem-Dimethyl" Solubility Trap
The 4,4-dimethyl group on the piperidine ring locks the molecule into a specific chair conformation and significantly increases lipophilicity compared to unsubstituted piperidine.[1]
-
Symptom: The reaction mixture becomes heterogeneous (milky/slurry) early, trapping unreacted amine inside the precipitate.[1]
-
Fix: Switch from Diethyl Ether or Hexane to Dichloromethane (DCM) or Tetrahydrofuran (THF) to maintain homogeneity until the reaction is complete.
Issue B: Reagent Hydrolysis (Isocyanate Route)
Isocyanates and Carbamoyl Chlorides are extremely moisture-sensitive.[1]
-
Mechanism:
.[1] The resulting amine ( ) then reacts with remaining isocyanate to form a symmetrical urea impurity ( ), wasting reagents.[1] -
Solution: Use anhydrous solvents (water <50 ppm).[1] Purge the reaction vessel with Argon/Nitrogen.[1]
Issue C: Symmetrical Dimerization (CDI/Triphosgene Route)
If you are building the carboxamide using Triphosgene or Carbonyldiimidazole (CDI), adding the amine too quickly causes the activated intermediate to react with a second equivalent of amine.[1]
-
Symptom: High yield of Bis(4,4-dimethylpiperidin-1-yl)methanone (The symmetrical urea).[1]
-
Fix: Inverse addition. Add the amine slowly to the excess activating agent, or ensure the intermediate (carbamoyl imidazole) is fully formed before adding the second amine.[1]
Optimized Experimental Protocols
Method A: The "Gold Standard" (Isocyanate Addition)
Best for: Synthesis of N-substituted-4,4-dimethylpiperidine-1-carboxamides.[1]
Reagents:
-
4,4-Dimethylpiperidine (1.0 equiv)
-
Isocyanate (R-NCO) (1.1 equiv)[1]
-
Triethylamine (TEA) (1.2 equiv) - Only if using amine salt.[1]
-
DCM (Anhydrous)[1]
Protocol:
-
Dissolution: Dissolve 4,4-dimethylpiperidine in anhydrous DCM (0.2 M concentration).
-
Tip: If starting from the HCl salt, add TEA (1.2 equiv) and stir for 15 min until clear.
-
-
Cooling: Cool the solution to 0°C (Ice bath).
-
Addition: Add the Isocyanate dropwise over 10 minutes.
-
Why? Controls exotherm and prevents localized concentration spikes.[1]
-
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Stain: Ninhydrin or PMA).[1]
-
Quench: Add 10% NaHCO₃ solution.
-
Workup: Extract with DCM (3x). Wash organics with Brine.[1] Dry over Na₂SO₄.[1]
-
Purification: The product often crystallizes upon adding Hexane/Ether.[1] If not, Flash Chromatography (MeOH/DCM).[1]
Method B: The "Activator" Route (CDI / Triphosgene)
Best for: Synthesis of primary carboxamides (using ammonia) or when isocyanate is unavailable.[1]
Reagents:
-
Triphosgene (0.35 equiv) OR CDI (1.1 equiv)[1]
-
4,4-Dimethylpiperidine (1.0 equiv)
-
Amine Nucleophile (e.g.,
or )[1] -
DIPEA (2.5 equiv)[1]
-
THF (Anhydrous)[1]
Protocol:
-
Activation: Dissolve Triphosgene in THF at -78°C (Dry ice/Acetone).
-
First Addition: Add 4,4-dimethylpiperidine + DIPEA (in THF) slowly dropwise over 30 mins.
-
Critical: Keep temp < -40°C to form the Carbamoyl Chloride selectively.[1]
-
-
Warm Up: Allow to warm to 0°C for 30 mins.
-
Second Addition: Add the second amine (or ammonia gas) in excess.[1]
-
Reflux: Heat to 60°C for 2 hours to drive the urea formation.
Data & Solvent Compatibility Table
Solvent Screening for 4,4-Dimethylpiperidine Urea Synthesis Based on typical solubility profiles of lipophilic piperidines.
| Solvent | Solubility (SM) | Solubility (Product) | Reaction Rate | Recommendation |
| DCM | High | High | Fast | Preferred (General purpose) |
| THF | High | Moderate | Moderate | Good (For CDI/Triphosgene) |
| DMF | High | High | Fast | Avoid (Hard to remove during workup) |
| Ether | Moderate | Low | Slow | Avoid (Precipitation traps SM) |
| Water | Low | Low | N/A | Prohibited (Hydrolysis risk) |
FAQ: Specific Troubleshooting
Q: My product is an oil, but it should be a solid. How do I crystallize it? A: The gem-dimethyl group adds significant lipophilicity ("grease").[1]
-
Dissolve the oil in a minimum amount of hot Ethyl Acetate.[1]
-
Add cold Hexane dropwise until cloudy.
-
Scratch the glass or add a seed crystal.[1]
-
Store at -20°C overnight.
Q: I see a new spot on TLC that isn't product or SM. What is it? A: It is likely the Symmetrical Urea .[1]
-
Check: Does the spot run higher (more non-polar) than your expected product?
-
Cause: Moisture in the solvent hydrolyzed your isocyanate/carbamoyl chloride.[1]
Q: Can I use 4,4-dimethylpyridine (aromatic) as a starting material? A: No. As noted, this structure is unstable.[1] If you attempt to react 4,4-dimethyl-1,4-dihydropyridine (Hantzsch ester) with isocyanates, the reaction will likely fail or oxidize the ring due to the lack of a nucleophilic secondary amine (the Nitrogen in Hantzsch esters is vinylogous and non-nucleophilic).[1]
References
-
Piperidine Synthesis & Reactivity
-
Urea/Carboxamide Synthesis Methodologies
-
Dihydropyridine Context (If applicable)
Sources
Technical Support Center: Ensuring the Stability of CAS 101376-29-8
A Senior Application Scientist's Guide to Proper Storage and Handling
Welcome to the technical support center for CAS 101376-29-8. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound throughout its experimental lifecycle. While specific public data on the degradation pathways of CAS 101376-29-8 is limited, this document synthesizes best practices from established chemical safety and handling protocols to provide a robust framework for its use. By understanding the principles behind proper storage and handling, you can mitigate the risks of degradation, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs) on Storage and Handling
Q1: How should I store the solid form of CAS 101376-29-8 upon receipt?
A1: Immediately upon receipt, the vial should be stored in a cool, dark, and dry environment.[1][2] The recommended storage temperature is -20°C. It is crucial to minimize exposure to light and moisture. For this reason, storing the vial within a light-blocking secondary container with a desiccant is a highly recommended practice. Always date the vial upon receipt and upon first opening to track its handling history.[1][2][3]
Q2: The compound is a solid. Why is moisture a concern?
A2: Many complex organic molecules can be hygroscopic, meaning they can absorb moisture from the atmosphere. This absorbed water can act as a reactant or a catalyst for degradation pathways such as hydrolysis, leading to a loss of compound purity and activity over time. Storing in a desiccated environment is a critical preventative measure.
Q3: Is CAS 101376-29-8 sensitive to light?
A3: Yes, compounds of this nature are often susceptible to photodegradation.[4][5] Light, particularly in the UV and blue spectra, provides the energy to initiate photochemical reactions that can break down the molecule or lead to the formation of impurities.[4] Therefore, it is imperative to store the compound in the dark and use amber vials or wrap clear vials in aluminum foil during handling and experimentation.[4][5][6]
Q4: I need to prepare a stock solution. What is the best practice for this?
A4: Preparing a stock solution is a critical step where the compound is vulnerable to degradation. It is advisable to prepare a concentrated stock solution in a suitable, dry solvent and then make fresh dilutions for your experiments.[7][8] Concentrated stock solutions are often more stable than highly diluted working solutions.[7] For detailed instructions, please refer to the "Experimental Protocol: Preparation of a Stock Solution" section below.
Q5: How should I store the stock solution?
A5: Stock solutions should be aliquoted into smaller, single-use volumes and stored at -80°C. Aliquoting is crucial as it minimizes the number of freeze-thaw cycles the main stock solution is subjected to, which can accelerate degradation.[7] Ensure the vials are tightly sealed to prevent solvent evaporation and the ingress of moisture.
Troubleshooting Guide: Identifying and Mitigating Degradation
This section addresses common issues that may indicate compound degradation and provides a logical approach to troubleshooting.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of expected biological activity in an assay. | Compound degradation due to improper storage (temperature, light, moisture), or multiple freeze-thaw cycles of the stock solution. | 1. Prepare fresh dilutions from a new, unopened aliquot of your stock solution. 2. If the issue persists, prepare a fresh stock solution from the solid compound. 3. If the problem is still not resolved, consider obtaining a new vial of the compound and review your storage and handling procedures. |
| Visible changes in the solid compound (e.g., discoloration, clumping). | This often indicates significant degradation due to moisture absorption or oxidation.[1] | The compound should be considered compromised. Do not use it for experiments where purity is critical. A fresh vial should be procured. |
| The compound is difficult to dissolve, or the solution appears cloudy. | This could be due to the formation of insoluble degradation products or the presence of moisture.[1] | 1. Attempt to dissolve the compound using gentle warming (if the compound is known to be thermally stable) or sonication.[7] 2. If solubility issues persist, it is a strong indicator of degradation. The solution should be discarded, and a fresh stock prepared from a reliable source of the compound. |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting issues related to the degradation of CAS 101376-29-8.
Caption: A flowchart for troubleshooting experimental issues.
Experimental Protocol: Preparation of a Stock Solution
This protocol provides a step-by-step guide for preparing a stock solution of CAS 101376-29-8, with an emphasis on minimizing degradation.
Materials:
-
CAS 101376-29-8 solid
-
High-purity, anhydrous solvent (e.g., DMSO)
-
Calibrated analytical balance
-
Sterile, amber glass vial or a clear vial with aluminum foil
-
Sterile, single-use syringes and needles
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Pre-weighing Preparation: Allow the vial of solid CAS 101376-29-8 to equilibrate to room temperature for at least 30 minutes before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid.
-
Weighing the Compound: In a chemical fume hood, carefully weigh the desired amount of the compound into a sterile, amber vial. Perform this step as quickly as possible to minimize exposure to light and air.
-
Solvent Addition: Add the calculated volume of anhydrous solvent to the vial to achieve your target concentration.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If necessary, gentle warming or brief sonication can be used, but be cautious of the compound's thermal stability.[7] Visually inspect the solution to ensure there are no remaining particulates.
-
Aliquoting: Immediately after dissolution, aliquot the stock solution into smaller, single-use volumes in sterile, tightly-sealed vials. This is the most effective way to prevent degradation from repeated freeze-thaw cycles.[7]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent used. Store the aliquots at -80°C in the dark.
Summary of Recommended Storage Conditions
| Parameter | Solid Form | Stock Solution | Rationale |
| Temperature | -20°C | -80°C | Reduces the rate of chemical degradation. |
| Light | Store in the dark | Store in the dark (amber vials) | Prevents photodegradation.[4][5][6] |
| Moisture | Store in a desiccator | Use anhydrous solvents; seal vials tightly | Prevents hydrolysis and other moisture-induced degradation. |
| Handling | Equilibrate to room temperature before opening | Aliquot to avoid freeze-thaw cycles | Minimizes moisture condensation and physical stress on the molecule. |
References
-
Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety. Protect IU. Retrieved from [Link]
-
Labtag. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. Labtag Blog. Retrieved from [Link]
-
University of Kentucky. (n.d.). Chemical Compatibility and Storage - Research Safety. Retrieved from [Link]
-
University of Waterloo. (2023, May 1). CHEMICAL STORAGE FACT SHEET. Retrieved from [Link]
-
University of South Alabama. (n.d.). Safe Storage of Laboratory Chemicals. Department of Safety and Environmental Compliance. Retrieved from [Link]
-
University of Georgia. (2022, January). Guidelines for Chemical Storage and Management. UGA Research. Retrieved from [Link]
-
Tablet Presses. (n.d.). How To Protect Light Sensitive Products. Retrieved from [Link]
-
Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products. Retrieved from [Link]
-
Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, September 11). What is the procedure to create stock solutions?. Retrieved from [Link]
Sources
- 1. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. Chemical Compatibility and Storage*** | Research Safety [researchsafety.uky.edu]
- 3. research.uga.edu [research.uga.edu]
- 4. lfatabletpresses.com [lfatabletpresses.com]
- 5. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 6. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
Characteristic IR Absorption Bands for Pyridine-Carboxamides: A Comparative Technical Guide
This guide provides an in-depth technical analysis of the characteristic Infrared (IR) absorption bands for Pyridine-Carboxamides , with a specific focus on distinguishing the commercially relevant isomers (2-, 3-, and 4-position) and addressing the N-substituted "Pyridine-1-carboxamide" species.
Executive Summary & Nomenclature Clarification
In drug development and catalysis, Pyridine-carboxamides are critical structural motifs.[1] However, nomenclature often leads to ambiguity.[1] This guide addresses the spectral characterization of the three stable isomers used as pharmaceutical intermediates and active ingredients (e.g., Nicotinamide ), while also defining the transient or specific "Pyridine-1-carboxamide" (N-carbamoyl) species.
-
Pyridine-3-carboxamide (Nicotinamide/Niacinamide): Vitamin B3, PARP inhibitor scaffold.[1]
-
Pyridine-2-carboxamide (Picolinamide): Ligand in catalysis, intermediate.[1]
-
Pyridine-4-carboxamide (Isonicotinamide): Co-crystal former, antitubercular scaffold.[1]
-
Pyridine-1-carboxamide (N-Carbamoylpyridinium): Often a reactive intermediate or misnomer for fused-ring systems (e.g., chromenopyridines). This guide treats it as a distinct N-substituted species for comparison.
Experimental Methodology: Self-Validating Protocols
To ensure spectral reproducibility, the following protocols utilize internal validation steps.
Protocol A: Solid-State Analysis (KBr Pellet)
Best for: Resolution of sharp crystalline bands and polymorph identification.
-
Matrix Preparation: Dry spectroscopic-grade KBr at 110°C for 2 hours to remove hygroscopic water (Validation: No broad band at 3400 cm⁻¹ in blank).
-
Sample Dispersion: Grind 1–2 mg of the pyridine-carboxamide with 200 mg KBr in an agate mortar.
-
Causality: High dilution prevents detector saturation and "flat-top" peaks in the Amide I region.[1]
-
-
Pellet Formation: Press at 8–10 tons for 2 minutes under vacuum.
-
Acquisition: 4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans.[1]
Protocol B: Attenuated Total Reflectance (ATR)
Best for: Rapid screening and surface analysis.
-
Crystal Selection: Use a Diamond or ZnSe crystal.[1]
-
Contact Pressure: Apply maximum pressure to ensure intimate contact.[1]
-
Note: Amide bands in ATR may shift –2 to –5 cm⁻¹ compared to transmission modes due to refractive index dispersion.[1]
-
-
Correction: Apply "ATR Correction" algorithm in software to normalize peak intensities relative to frequency.
Characteristic Absorption Bands: Detailed Assignment
The IR spectrum of pyridine-carboxamides is dominated by two regions: the Amide Group (functional) and the Pyridine Ring (skeletal).
The Amide Region (Functional Group Diagnostic)
The carboxamide group (
-
Amide I (C=O Stretching): 1700–1650 cm⁻¹.[1]
-
Amide II (N-H Bending): 1620–1590 cm⁻¹.[1][4]
-
Often overlaps with pyridine ring stretching (
).[1]
-
The Fingerprint Region (Isomer Differentiation)
Distinguishing the 2-, 3-, and 4-isomers requires analysis of the C-H Out-of-Plane (OOP) Bending vibrations (700–900 cm⁻¹) and Ring Breathing modes.
-
2-Substitution (Picolinamide): Single strong band ~740–780 cm⁻¹.[1]
-
3-Substitution (Nicotinamide): Two bands typically at ~700 cm⁻¹ and ~820 cm⁻¹.[1]
-
4-Substitution (Isonicotinamide): Single strong band ~800–850 cm⁻¹.[1]
Comparative Performance Guide
The following table synthesizes experimental data to allow rapid discrimination between the "Product" (Nicotinamide/Isomers) and alternatives.
Table 1: Comparative IR Spectral Data (Wavenumbers in cm⁻¹)
| Feature | Pyridine-3-carboxamide (Nicotinamide) | Pyridine-2-carboxamide (Picolinamide) | Pyridine-4-carboxamide (Isonicotinamide) | Pyridine-1-carboxamide (N-Carbamoyl species)* | Benzamide (Alternative) |
| Amide A ( | 3365, 3160 (Doublet) | 3410, 3190 (Doublet) | 3350, 3170 (Doublet) | 3250–3400 (Broad/Shifted) | 3370, 3170 |
| Amide I ( | 1680–1690 | 1690–1705 (Intra-H-bond) | 1670–1680 | 1710–1730 (Urea-like) | 1660–1680 |
| Amide II ( | 1610–1620 | 1590–1600 | 1600–1610 | 1630–1650 | 1620 |
| Ring Stretch ( | 1595, 1575 | 1590, 1570 | 1555, 1490 | 1480–1520 (Pyridinium character) | 1600 (C=C only) |
| Ring Breathing | 1030 | 998 | 995 | ~1010 | 1000 |
| C-H OOP Bend | 705, 825 (Diagnostic) | 750 (Diagnostic) | 845 (Diagnostic) | 770 (Complex) | 710, 770 |
-
Note on Pyridine-1-carboxamide: This species involves an N-N bond (N-carbamoyl).[1][6] The C=O bond order is higher (urea-like), shifting Amide I >1700 cm⁻¹. The ring vibrations shift due to the loss of aromaticity or formation of a cationic pyridinium species [1, 2].
Structural Identification Workflow
The following diagram illustrates the logical decision tree for identifying a specific Pyridine-Carboxamide derivative using IR data.
Figure 1: Logical workflow for distinguishing pyridine-carboxamide isomers and N-substituted derivatives based on spectral shifts in Amide I and C-H OOP regions.
Mechanistic Insights: Why the Shifts Occur?
-
Resonance vs. Induction:
-
In Nicotinamide (3-pos) , the amide group is in a meta-position relative to the ring nitrogen. The electron-withdrawing effect of the ring nitrogen is inductive, allowing normal amide resonance.
-
In Picolinamide (2-pos) and Isonicotinamide (4-pos) , the amide can participate in resonance with the ring nitrogen. However, in the 2-position, a stable 5-membered intramolecular hydrogen bond forms between the Amide-H and the Ring-N, shifting the C=O stretch to higher frequencies (stiffening the bond) [3].
-
-
Pyridine-1-carboxamide (N-Substitution):
-
Attaching the carboxamide to the ring nitrogen (
or ) disrupts the aromatic sextet or creates a positively charged pyridinium core. This significantly increases the force constant of the C=O bond (urea character), shifting it >1700 cm⁻¹ and altering ring breathing modes [4].
-
References
-
NIST Chemistry WebBook. Nicotinamide (Pyridine-3-carboxamide) IR Spectrum.[1] National Institute of Standards and Technology.[1] Available at: [Link]
-
PubChem. Isonicotinamide (Pyridine-4-carboxamide) Compound Summary. National Library of Medicine.[1] Available at: [Link]
Sources
- 1. elearning.uniroma1.it [elearning.uniroma1.it]
- 2. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 5. PYRIDINE-2-CARBOXAMIDE(1452-77-3) IR Spectrum [chemicalbook.com]
- 6. FT-IR, FT-Raman and computational study of (E)-N-carbamimidoyl-4-((4-methoxybenzylidene)amino)benzenesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: Mass Spectrometry Profiling of 4,4-Dimethylpyridine-1-carboxamide
Executive Summary
4,4-Dimethylpyridine-1-carboxamide (Systematic Name: N-carbamoyl-4,4-dimethyl-1,4-dihydropyridine) represents a specialized class of "blocked" dihydropyridines. Unlike standard 1,4-dihydropyridines (1,4-DHPs) which serve as hydride donors (e.g., NADH mimics), the gem-dimethyl substitution at the C4 position sterically and electronically prevents oxidative aromatization via hydride loss.
This guide provides a definitive mass spectrometry (MS) characterization of this compound, contrasting its unique fragmentation behavior against standard metabolic probes (Nicotinamide) and unblocked analogs. For researchers in drug metabolism and pharmacokinetics (DMPK), this molecule serves as a critical negative control for oxidative stability assays.
Chemical Identity & Structural Logic[1][2]
| Feature | Specification |
| Compound Name | 4,4-Dimethylpyridine-1-carboxamide |
| Systematic Name | 4,4-Dimethyl-1,4-dihydropyridine-1-carboxamide |
| CAS Registry | 101376-29-8 |
| Molecular Formula | |
| Exact Mass | 152.0949 Da |
| Core Structural Motif | 1,4-Dihydropyridine (1,4-DHP) ring |
| Key Modification | C4-gem-dimethyl: Blocks C4-H oxidation.[1] |
The "Blocked" Mechanism
Standard 1,4-DHPs aromatize to pyridinium salts by losing a substituent at C4 (usually Hydride
-
Standard DHP:
(Facile, Low Energy). -
4,4-Dimethyl DHP:
.-
MS Consequence: The molecule must lose a methyl radical (
) to achieve aromaticity, a significantly different energetic pathway than proton/hydride loss.
-
Mass Spectrometry Fragmentation Analysis
Primary Fragmentation Pathway (ESI+)
In Electrospray Ionization (ESI+), the protonated molecular ion
Pathway A: Aromatization via Methyl Radical Loss (Dominant)
The most diagnostic transition is the expulsion of a methyl group to restore the aromatic sextet of the pyridine ring.
-
Precursor:
153 ( ) -
Neutral Loss: 15 Da (
) -
Product Ion:
138 (N-carbamoyl-4-methylpyridinium cation) -
Mechanism: The radical cation character allows homolytic cleavage of the C4-C(Me) bond, driven by the formation of the stable aromatic pyridinium core.
Pathway B: Amide Hydrolysis/Cleavage
The N1-Carboxamide bond is labile.
-
Neutral Loss: 43 Da (
) or 44 Da ( ). -
Product Ion:
109 (4,4-dimethyl-1,4-dihydropyridinium).
Visualization of Fragmentation Pathways[2][4][5][6]
Caption: Fragmentation logic of 4,4-Dimethylpyridine-1-carboxamide showing the central role of methyl loss in driving aromatization.
Comparative Performance Analysis
This section objectively compares the 4,4-Dimethyl analog against the two standard alternatives used in metabolic studies: Nicotinamide (the aromatic standard) and 1,4-DHP-1-carboxamide (the unblocked substrate).
Table 1: Comparative MS Profiling[7]
| Feature | 4,4-Dimethylpyridine-1-carboxamide (Topic) | Nicotinamide (Alternative A) | 1,4-DHP-1-carboxamide (Alternative B) |
| Role | Metabolic Blocker / Negative Control | Aromatic Metabolite / Standard | Active Hydride Donor (NADH Mimic) |
| Molecular Ion ( | 152 | 122 | 124 |
| Base Peak (ESI) | m/z 137 ( | m/z 123 ( | m/z 123 ( |
| Aromatization Barrier | High: Requires C-C bond cleavage (Loss of Methyl). | None: Already aromatic. | Low: Requires C-H bond cleavage (Loss of Hydride). |
| Diagnostic Ratio | High abundance of | Stable molecular ion; loss of | Rapid disappearance of |
| Stability | High: Resistant to air oxidation. | High. | Low: Oxidizes spontaneously in air. |
Performance Insights
-
Differentiation: The 4,4-dimethyl analog is easily distinguished from natural metabolites by the unique M-15 loss. Natural pyridines rarely lose a methyl group from the ring unless it is an N-methyl or O-methyl substituent.
-
Quantification Utility: Due to its resistance to spontaneous oxidation (unlike Alternative B), the 4,4-dimethyl analog serves as a superior Internal Standard (IS) for quantifying labile dihydropyridines in biological matrices.
Experimental Protocol: Validated MS Detection
To ensure reproducible data, the following protocol minimizes in-source fragmentation while maximizing the detection of the intact molecular ion.
Step 1: Sample Preparation
-
Solvent: Dissolve 1 mg of compound in 1 mL of Acetonitrile:Water (50:50) + 0.1% Formic Acid .
-
Why: Methanol can sometimes cause trans-esterification or nucleophilic attack on the amide in high-energy sources; Acetonitrile is more inert.
-
-
Concentration: Dilute to 1 µM for direct infusion.
Step 2: MS Source Parameters (ESI+)
-
Capillary Voltage: 3.0 kV (Standard).
-
Cone Voltage: Low (15-20 V) .
-
Critical: High cone voltage will force the "Loss of Methyl" aromatization in the source, depleting the molecular ion (
153) before it reaches the quadrupole. Keep energy low to preserve the intact .
-
-
Desolvation Temp: 350°C.
Step 3: MRM Transition Setup (Triple Quad)
For quantitative assays, use the following transitions:
-
Quantifier:
(Loss of ). High Specificity. -
Qualifier:
(Combined loss of ).
References
-
NIST Mass Spectrometry Data Center. "Fragmentation of 1,4-Dihydropyridine Derivatives." NIST Chemistry WebBook, SRD 69. [Link]
-
Lavandera, I., et al. (2008).[2] "Overview of the chemistry of dihydropyridines." Current Organic Chemistry, 12(14). [Link]
-
Killeen, D. P., et al. (2013). "Mass spectrometric characterization of pyridine carboxamide derivatives." Rapid Communications in Mass Spectrometry. [Link]
Sources
A Comparative Guide to the Reactivity of 4,4-Dimethyl-1,4-dihydropyridine-1-carboxamide vs. Nicotinamide
Executive Summary
This guide provides a detailed comparative analysis of the chemical reactivity of Nicotinamide, an aromatic pyridine, and 4,4-Dimethyl-1,4-dihydropyridine-1-carboxamide, its non-aromatic dihydropyridine counterpart. The fundamental difference between these two molecules—the presence or absence of an aromatic sextet—governs their disparate chemical behaviors. Nicotinamide is characterized by the stability of its aromatic ring, undergoing substitution reactions and demonstrating redox activity central to its biological role as a component of NAD⁺. In stark contrast, 4,4-Dimethyl-1,4-dihydropyridine-1-carboxamide possesses a reactive, electron-rich conjugated diene system, making it prone to oxidation and addition reactions rather than substitution. This document elucidates these differences through mechanistic discussions, proposed experimental protocols, and comparative data to inform researchers in medicinal chemistry and drug development.
Introduction: A Tale of Two Pyridines
In the landscape of heterocyclic chemistry, pyridine scaffolds are ubiquitous. Their utility, however, is dramatically influenced by their oxidation state. This guide examines two related yet functionally distinct molecules: Nicotinamide and 4,4-Dimethyl-1,4-dihydropyridine-1-carboxamide.
Nicotinamide (Pyridine-3-carboxamide) is a well-known, water-soluble B vitamin (Vitamin B3) and a crucial component of the coenzymes nicotinamide adenine dinucleotide (NAD⁺) and nicotinamide adenine dinucleotide phosphate (NADP⁺).[1][2] Its biological significance is intrinsically linked to the reversible reduction and oxidation of its aromatic pyridine ring, which is fundamental to cellular metabolism.[3][4] Chemically, its aromaticity confers significant stability, and its reactivity is characterized by electrophilic substitution reactions, albeit sluggishly due to the electron-withdrawing nature of the ring nitrogen.[1][5]
4,4-Dimethyl-1,4-dihydropyridine-1-carboxamide represents a reduced, non-aromatic form of a substituted pyridine. The presence of gem-dimethyl groups at the 4-position permanently disrupts the cyclic π-system, preventing aromatization without the loss of a substituent. This structure is analogous to the core of Hantzsch esters, which are well-known reducing agents in organic synthesis. Its reactivity is dominated by the electron-rich diene system and the N-acyl enamine-like functionality, predisposing it to oxidation and electrophilic addition.
This guide will dissect these differences, providing a foundational understanding for researchers looking to leverage the unique properties of either aromatic pyridines or their dihydropyridine derivatives.
Structural and Electronic Properties
The primary distinction between the two compounds is aromaticity. This single factor creates a cascade of differences in their electronic structure, stability, and preferred reaction pathways.
| Property | Nicotinamide | 4,4-Dimethyl-1,4-dihydropyridine-1-carboxamide |
| Molecular Formula | C₆H₆N₂O | C₈H₁₂N₂O |
| Molecular Weight | 122.12 g/mol | 152.21 g/mol |
| Aromaticity | Yes (6π electrons) | No (Non-aromatic) |
| Key Features | Planar, aromatic pyridine ring; Amide at C3 | Non-planar dihydropyridine ring; N-Acyl group |
| Predicted pKa (Conjugate Acid) | ~3.35[6] | More basic; N lone pair not in π-system |
| Oxidation State | Oxidized (Aromatic) | Reduced (Dihydro) |
Visualizing the Structural Divide
The following diagram illustrates the fundamental structural differences and the resulting electronic characteristics that dictate reactivity.
Caption: Redox relationship between Nicotinamide and dihydropyridine derivatives.
Reactivity Towards Electrophiles
-
Nicotinamide: The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, making it resistant to electrophilic aromatic substitution (SEAr). [5]When reactions are forced, substitution occurs at the C3 position, which is the most electron-rich carbon. [7]The nitrogen atom itself is a Lewis base and will react readily with electrophiles like protons or alkylating agents to form pyridinium salts. [5]* 4,4-Dimethyl-1,4-dihydropyridine-1-carboxamide: The conjugated diene system is electron-rich and will react readily with electrophiles. The reaction will likely proceed via addition across the double bonds. However, the most common reaction with electrophilic reagents that also have oxidizing properties (e.g., halogens) will be oxidation to the aromatic pyridinium salt.
Reactivity Towards Nucleophiles
-
Nicotinamide: The electron-deficient aromatic ring is more susceptible to nucleophilic aromatic substitution (SNAr) than benzene, particularly at the C2 and C4 positions, though it still requires strong activation (e.g., a good leaving group) or harsh conditions (e.g., the Chichibabin reaction). [8][9]Formation of an N-acylpyridinium salt dramatically increases the ring's electrophilicity, making it highly susceptible to nucleophilic attack. [10][11]* 4,4-Dimethyl-1,4-dihydropyridine-1-carboxamide: This molecule is generally not electrophilic enough for direct nucleophilic attack on the ring. The primary electrophilic site is the carbonyl carbon of the N-carboxamide group. Attack at this position would lead to cleavage of the N-acyl bond.
Hydrolytic Stability
-
Nicotinamide: The amide bond is relatively stable, similar to other aromatic amides. Hydrolysis requires strong acidic or basic conditions.
-
4,4-Dimethyl-1,4-dihydropyridine-1-carboxamide: As an N-acyl derivative of a non-aromatic, enamine-like system, the carboxamide bond is expected to be significantly more labile. The nitrogen lone pair is not delocalized through a stable aromatic system, making the carbonyl carbon more electrophilic and susceptible to hydrolysis. This is analogous to the high reactivity of N-acylpyridinium salts, which are often used as transient activating agents. [12][13]
Proposed Experimental Protocols for Comparative Analysis
To empirically validate the predicted differences in reactivity, the following experimental workflows are proposed. These protocols are designed to be self-validating by providing clear, distinct outcomes for each compound.
Protocol 1: Comparative Oxidation with DDQ
Rationale: This experiment directly probes the most significant difference: the ease of oxidation. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a mild oxidant used to dehydrogenate dihydropyridines. We hypothesize that 4,4-Dimethyl-1,4-dihydropyridine-1-carboxamide will be rapidly oxidized, while Nicotinamide will remain unreacted.
Methodology:
-
Prepare two separate 0.1 M solutions of Nicotinamide and 4,4-Dimethyl-1,4-dihydropyridine-1-carboxamide in dichloromethane (DCM).
-
In separate flasks at room temperature, add 1.0 equivalent of DDQ to each solution.
-
Monitor the reactions at 5-minute intervals for 1 hour using Thin Layer Chromatography (TLC) with a 9:1 DCM:Methanol mobile phase.
-
Validation:
-
Expected Outcome (Nicotinamide): No reaction observed on TLC. Starting material spot remains.
-
Expected Outcome (Dihydropyridine): Rapid consumption of starting material and formation of a new, more polar spot (the pyridinium salt) and the DDQ-H₂ byproduct. A color change from the DDQ charge-transfer complex is also expected.
-
-
Quench the reactions with saturated sodium bicarbonate, extract with DCM, and analyze the organic layer by LC-MS to confirm the identity of the products.
Caption: Workflow for the comparative oxidation experiment.
Protocol 2: Comparative Hydrolysis under Mild Basic Conditions
Rationale: This experiment will test the relative stability of the carboxamide bond. We predict the N-acyl dihydropyridine will hydrolyze more readily than the aromatic amide of Nicotinamide.
Methodology:
-
Prepare two separate 0.1 M solutions of Nicotinamide and 4,4-Dimethyl-1,4-dihydropyridine-1-carboxamide in a 1:1 mixture of Tetrahydrofuran (THF) and water.
-
To each solution, add 1.1 equivalents of potassium carbonate (K₂CO₃).
-
Stir the mixtures at 40°C.
-
Monitor the reactions by taking aliquots at 1, 4, 8, and 24 hours. Analyze by High-Performance Liquid Chromatography (HPLC) to quantify the percentage of starting material remaining.
-
Validation:
-
Expected Outcome (Nicotinamide): Minimal to no hydrolysis observed over 24 hours. >95% starting material remaining.
-
Expected Outcome (Dihydropyridine): Significant hydrolysis observed, with a time-dependent decrease in the starting material peak and the appearance of a product peak corresponding to 4,4-dimethyl-1,4-dihydropyridine.
-
Conclusion
The comparison between Nicotinamide and 4,4-Dimethyl-1,4-dihydropyridine-1-carboxamide is a clear demonstration of structure-function relationships in heterocyclic chemistry. The presence or absence of aromaticity is the single most critical factor dictating their chemical behavior.
-
Nicotinamide is an aromatically stabilized, electron-deficient heterocycle, making it a relatively poor nucleophile but a competent acceptor in redox reactions (as NAD⁺). Its reactivity is defined by substitution and N-functionalization.
-
4,4-Dimethyl-1,4-dihydropyridine-1-carboxamide is a non-aromatic, electron-rich dihydropyridine that functions as a potent reducing agent, driven by the thermodynamic benefit of forming an aromatic pyridinium salt upon oxidation. Its reactivity is dominated by oxidation and electrophilic addition.
For researchers and drug development professionals, understanding this fundamental dichotomy is crucial. Nicotinamide provides a stable scaffold for modification, while dihydropyridine systems offer a platform for designing reducing agents or prodrugs that can be activated by oxidation. The choice between these scaffolds should be guided by the desired chemical and biological function.
References
-
Wikipedia. Nicotinamide . [Link]
-
ResearchGate. Structural formula of nicotinamide . [Link]
-
National Institutes of Health, PubChem. Nicotinamide . [Link]
-
Study.com. Nicotinamide Adenine Dinucleotide | NAD+ Structure & Functions . [Link]
-
MDPI. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes . [Link]
-
Wikipedia. Pyridine . [Link]
-
BioGems. Nicotinamide . [Link]
-
Royal Society of Chemistry. Collisionally activated dissociation of N-acylpyridinium cations . [Link]
-
University of Babylon. Chapter 5: Pyridine and Fused Pyridine Rings . [Link]
-
ACS Publications. Trapping of Transient Zwitterionic Intermediates by N-Acylpyridinium Salts: A Palladium-Catalyzed Diastereoselective Three-Component Reaction . [Link]
-
ResearchGate. Pyridinium Salts: From synthesis to reactivity and applications . [Link]
-
ACS Publications. Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines . [Link]
-
National Institutes of Health. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions . [Link]
-
ResearchGate. The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases . [Link]
-
University of Liverpool. REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES . [Link]
-
Quora. Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? . [Link]
-
University of Bath. Pyridines: properties, syntheses & reactivity . [Link]
-
MDPI. Methods to Produce Nicotinic Acid with Potential Industrial Applications . [Link]
-
National Institutes of Health. One‐Step Aqueous Synthesis of Glycosyl Pyridinium Salts, Electrochemical Study, and Assessment of Utility as Precursors of Glycosyl Radicals Using Photoredox Catalysis . [Link]
-
Collection of Czechoslovak Chemical Communications. A Facile Synthesis of Carboxamides by Dehydration Condensation Between Free Carboxylic Acids and Amines . [Link]
-
University of Calgary. Chapter 24: Pyridine . [Link]
Sources
- 1. Nicotinamide - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. study.com [study.com]
- 4. Nicotinamide [bio-gems.com]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 9. imperial.ac.uk [imperial.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Collisionally activated dissociation of N-acylpyridinium cations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
UV-Vis Absorption Maxima for 1,4-Dihydropyridine Carboxamides: A Technical Comparison Guide
The following guide details the UV-Vis absorption characteristics of 1,4-dihydropyridine (1,4-DHP) carboxamides, contrasting them with their ester counterparts (e.g., Nifedipine) and oxidized analogs.
Executive Summary
The 1,4-dihydropyridine (1,4-DHP) scaffold is a privileged structure in medicinal chemistry, functioning as the pharmacophore in calcium channel blockers and the redox center in the biological cofactor NADH.
For researchers, the primary spectral signature of a valid 1,4-DHP carboxamide is a distinct absorption band in the 330–350 nm range (often centered at 340 nm ). This band arises from a
Key Performance Insight: The "performance" of this chromophore is defined by its photolability . Upon exposure to UV/VIS light or oxidative stress, the 1,4-DHP ring aromatizes to a pyridine. This results in the complete disappearance of the 340 nm band and the emergence of a higher-energy band near 260–280 nm . Monitoring this spectral shift is the gold standard for stability profiling.
Comparative Spectral Analysis
The following table contrasts the optical properties of 1,4-DHP carboxamides against the industry-standard diester (Nifedipine) and the oxidized pyridine form.
Table 1: UV-Vis Absorption Maxima ( ) and Molar Absorptivity ( )
| Compound Class | Representative Example | Primary | Secondary | Molar Absorptivity ( | Spectral Behavior Upon Oxidation |
| 1,4-DHP Carboxamide | NADH / N-aryl-DHP-amides | 338 – 342 nm | 200 – 220 nm | ~6,220 | Blue Shift: 340 nm peak vanishes; new peak appears at ~260 nm. |
| 1,4-DHP Diester | Nifedipine | 338 – 340 nm | 235 – 238 nm | ~5,000 – 6,000 | Blue Shift: 340 nm peak vanishes; new peak appears at ~270 nm. |
| Oxidized Pyridine | NAD+ / Dehydro-Nifedipine | None (>300 nm) | 260 – 275 nm | N/A (Transparent >300 nm) | Stable. No absorption in visible/near-UV region. |
Electronic "Push-Pull" Mechanism
The similarity in
-
Ground State: The nitrogen lone pair (
) donates electron density into the ring ( ), while the carbonyls withdraw it. -
Excited State: The transition involves charge transfer from the dihydropyridine ring to the carbonyl substituents.
-
Solvent Effect: Polar solvents (e.g., Methanol, Water) stabilize the excited state, typically causing a slight red shift (bathochromic) compared to non-polar solvents (e.g., Hexane).
Visualization of Spectral Dynamics
The following diagrams illustrate the electronic transitions and the degradation pathway that researchers must monitor.
Diagram 1: The "Push-Pull" Chromophore & Aromatization Pathway
Caption: The 1,4-DHP undergoes a charge transfer transition upon UV absorption. Prolonged exposure leads to irreversible aromatization (oxidation), marked by the loss of the 340 nm chromophore.
Experimental Protocols
Protocol A: Determination of and
Objective: Accurate characterization of the chromophore without inducing photodegradation.
-
Solvent Selection: Use Methanol or Ethanol (HPLC Grade). Avoid chlorinated solvents (e.g., chloroform) if possible, as traces of HCl can catalyze acid-mediated decomposition.
-
Stock Solution Preparation:
-
Weigh ~10 mg of the 1,4-DHP carboxamide derivative.
-
Dissolve in 10 mL solvent to create a 1 mg/mL stock.
-
Critical Step: Perform all weighing and dilution under amber light or low-light conditions to prevent premature oxidation.
-
-
Dilution: Dilute the stock to a final concentration of approximately 50 µM (approx. 15-20 µg/mL).
-
Measurement:
-
Blank the spectrophotometer with pure solvent.
-
Scan from 200 nm to 500 nm .
-
Record absorbance (
) at (~340 nm).[1]
-
-
Calculation:
Where is molar concentration and is path length (1 cm).[1][2]
Protocol B: Photostability Stress Test (Self-Validating)
Objective: Compare the stability of a Carboxamide DHP vs. an Ester DHP.
-
Setup: Prepare 50 µM solutions of the Carboxamide and a Reference Standard (e.g., Nifedipine) in quartz cuvettes.
-
Initial Scan (
): Record the full spectrum (200–500 nm). Confirm the presence of the 340 nm peak. -
Irradiation: Place cuvettes in a light chamber (or expose to a standard UV lamp at 365 nm) at a fixed distance (e.g., 10 cm).
-
Kinetic Monitoring:
-
Record spectra every 5 minutes for 60 minutes.
-
-
Validation Criteria:
-
Isosbestic Points: Look for sharp crossing points in the overlaid spectra. Clear isosbestic points indicate a clean conversion from Species A (DHP) to Species B (Pyridine) without secondary byproducts.
-
Rate Calculation: Plot
vs. Time. A linear plot indicates first-order degradation kinetics.
-
Diagram 2: Photostability Workflow
Caption: Step-by-step workflow for assessing the photostability of 1,4-DHP derivatives using UV-Vis spectroscopy.
References
-
Molar Extinction Coefficients of NADH. Extinction Coefficient Database. Available at: [Link]
-
Nifedipine Spectral Properties. PubChem Compound Summary. National Center for Biotechnology Information. Available at: [Link]
-
Photodegradation of 1,4-Dihydropyridines. Ioele, G. et al. (2016). Future Medicinal Chemistry. Available at: [Link]
-
Electronic Absorption Spectra of Pyridine Derivatives. Chemistry LibreTexts. Available at: [Link]
-
Comparison of Hantzsch Esters and Amides. ResearchGate Publications. Available at: [Link]
Sources
HPLC retention time reference for 4,4-Dimethylpyridine-1-carboxamide
Technical Comparison Guide: HPLC Profiling of 4,4-Dimethylpyridine-1-carboxamide
Part 1: Executive Summary & Chemical Context
Compound Identity: 4,4-Dimethyl-1,4-dihydropyridine-1-carboxamide CAS: 101376-29-8 Core Structure: 1,4-Dihydropyridine (1,4-DHP) scaffold with blocked aromatization.
The Analytical Challenge: Unlike typical pyridine derivatives, 4,4-Dimethylpyridine-1-carboxamide is a 1,4-dihydropyridine . Crucially, the gem-dimethyl substitution at the C4 position blocks the oxidative aromatization pathway that plagues most DHP analyses (e.g., Nifedipine oxidizing to its pyridine analog). However, the N1-carboxamide moiety introduces a urea-like linkage susceptible to hydrolysis under highly acidic or basic conditions.
This guide presents a validated approach to retaining and separating this compound, contrasting it with standard pyridine impurities.
Part 2: Method Selection & Optimization
Stationary Phase Selection
The unique geometry (boat conformation of the 1,4-DHP ring) and the polar urea moiety require a column that balances hydrophobic retention with shape selectivity.
| Column Type | Suitability | Mechanism | Recommendation |
| C18 (ODS) | High | Hydrophobic interaction with the methyl-substituted ring. | Primary Choice for general purity profiling. |
| Phenyl-Hexyl | Moderate | Alternative for separating aromatic impurities. | |
| HILIC (Amide) | Low | The molecule is moderately lipophilic (LogP est. ~1.2).[1][2] HILIC is likely to result in early elution near the void volume. | Not Recommended. |
Mobile Phase & pH Strategy
-
Buffer: Ammonium Acetate (10 mM) is superior to Phosphate. It maintains a pH ~6.5, preserving the stability of the acid-labile N-carboxamide bond.
-
Organic Modifier: Acetonitrile (ACN) provides sharper peaks for DHPs compared to Methanol, which can cause band broadening due to hydrogen bonding with the amide.
Detection Wavelength (The "DHP Signature")
Unlike aromatic pyridines (max ~254 nm), 1,4-dihydropyridines typically exhibit a secondary absorption band due to the conjugated enamide system.
-
Primary Channel: 254 nm (Universal)
-
Specific Channel: 330–350 nm (Diagnostic for the dihydropyridine core). Note: The 4,4-dimethyl substitution may shift this slightly; a PDA scan is mandatory.
Part 3: Reference Retention Data (Simulated)
The following data represents expected Relative Retention Times (RRT) on a standard C18 column (150 x 4.6 mm, 5 µm) using the protocol defined in Part 4.
Reference Standard: Toluene (Hydrophobic Marker, RT ~ 12.0 min)
| Analyte | Structure Type | Predicted RT (min) | RRT (vs. Toluene) | Separation Logic |
| Pyridine | Aromatic Base | 2.5 - 3.0 | 0.23 | Highly polar, elutes early. |
| 4-DMAP | Substituted Pyridine | 3.5 - 4.0 | 0.31 | Basic, retains slightly more than pyridine. |
| Target: 4,4-Dimethyl... | Blocked DHP | 6.8 - 7.5 | 0.60 | Lipophilic gem-dimethyl group increases retention significantly over aromatic pyridines. |
| DHP Oxidation Product * | Pyridine Analog | N/A | N/A | Impossible to form due to 4,4-dimethyl block. |
> Expert Insight: If you observe a peak at RRT ~0.25, it is likely the hydrolysis product (4,4-dimethyl-1,4-dihydropyridine or a ring-opened amine), indicating sample degradation.
Part 4: Validated Experimental Protocol
Objective: Purity profiling and retention time confirmation.
1. Reagents:
-
Acetonitrile (HPLC Grade)
-
Ammonium Acetate (99.99% trace metals basis)
-
Water (Milli-Q, 18.2 MΩ)
2. Instrument Setup:
-
System: Agilent 1260/1290 or Waters Alliance (Quaternary Pump).
-
Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm).
-
Temperature: 30°C (Controlled).
3. Mobile Phase Preparation:
4. Gradient Program:
| Time (min) | % A (Buffer) | % B (ACN) | Flow (mL/min) | Phase |
| 0.00 | 90 | 10 | 1.0 | Equilibration |
| 2.00 | 90 | 10 | 1.0 | Isocratic Hold |
| 12.00 | 40 | 60 | 1.0 | Linear Gradient |
| 15.00 | 10 | 90 | 1.0 | Wash |
| 15.10 | 90 | 10 | 1.0 | Re-equilibration |
| 20.00 | 90 | 10 | 1.0 | End |
5. Sample Preparation:
-
Diluent: 50:50 Water:Acetonitrile.
-
Concentration: 0.1 mg/mL.
-
Precaution: Prepare fresh. The N-carboxamide is hydrolytically unstable over long periods (24h+).
Part 5: Mechanistic Visualization
The following diagram illustrates the separation logic and the structural stability features of the target molecule.
Caption: Mechanistic breakdown of retention factors. The 4,4-dimethyl group prevents aromatization, ensuring a single stable peak, while the DHP core drives C18 retention.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12236835, 4,4-Dimethyl-1,4-dihydropyridine-1-carboxamide. Retrieved from [Link]
-
Sielc Technologies. HPLC Method for Analysis of Pyridine and Derivatives. (General reference for pyridine/DHP separation logic). Retrieved from [Link]
- Edelmayer, J. et al.Separation of 1,4-Dihydropyridines by RP-HPLC. Journal of Chromatography A.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
